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Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 6-(2,2-Difluoroethoxy)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the potential biological targets of the novel compound 6-(2,2-Difl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential biological targets of the novel compound 6-(2,2-Difluoroethoxy)pyridazin-3-amine. We will dissect the molecule's core structural features, drawing on established medicinal chemistry principles and a comprehensive review of current literature to hypothesize and validate its most promising therapeutic applications. This document is designed to be a practical resource, offering not just theoretical insights but also actionable experimental protocols for target identification and validation.

Introduction: A Molecule of Strategic Design

The compound 6-(2,2-Difluoroethoxy)pyridazin-3-amine is a carefully designed small molecule that combines two key structural motifs of significant pharmacological interest: the pyridazine nucleus and a difluoroethoxy side chain.

The pyridazine core , a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "wonder nucleus" in medicinal chemistry.[1][2] This scaffold is a common feature in a multitude of biologically active compounds, demonstrating a vast array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, cardiovascular, and neurological effects.[3][4] Its versatility allows for diverse substitutions, enabling fine-tuning of its interaction with various biological targets.[5]

The 6-(2,2-Difluoroethoxy) moiety represents a strategic bioisosteric replacement for the more common methoxy group.[6] Bioisosterism is a cornerstone of modern drug design, involving the substitution of atoms or groups with others that have similar physicochemical properties to enhance the molecule's therapeutic profile.[7] The replacement of a methoxy group with a difluoroethoxy group can significantly improve metabolic stability by leveraging the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[6] This substitution can also modulate lipophilicity and electronic properties, potentially enhancing target affinity and optimizing pharmacokinetic parameters.[8][9]

Given these features, 6-(2,2-Difluoroethoxy)pyridazin-3-amine is primed for interaction with several important classes of biological targets. This guide will focus on three primary, evidence-based hypotheses for its mechanism of action.

Hypothesis I: Kinase Inhibition - A Prominent Target Family for Pyridazines

The pyridazine scaffold is a well-established framework for the development of potent kinase inhibitors.[5][10] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] Numerous pyridazine-containing molecules have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[12][13][14]

Rationale for Kinase Targeting

Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme.[10] The nitrogen-containing heterocyclic structure of pyridazine is adept at forming key hydrogen bonds and hydrophobic interactions within this pocket.[10] The specific substitution pattern on 6-(2,2-Difluoroethoxy)pyridazin-3-amine could confer selectivity for certain kinase subfamilies.

Experimental Workflow for Kinase Target Validation

A systematic approach is required to identify and validate which of the over 500 human kinases might be targets for our compound of interest.

Kinase_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Functional Validation A Compound of Interest 6-(2,2-Difluoroethoxy)pyridazin-3-amine B Broad Kinase Panel Screen (e.g., KinomeScan™, Reaction Biology) A->B Test at 1-10 µM C Identify Primary Hits (% Inhibition > Threshold) B->C D In Vitro Kinase Assay (Biochemical IC50 Determination) C->D Dose-Response E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E Confirm in Cells F Downstream Pathway Analysis (Western Blot for Phospho-substrates) E->F G Cell-Based Phenotypic Assays (Proliferation, Apoptosis, Migration) F->G Link Target to Function

Caption: Workflow for identification and validation of kinase targets.

Detailed Protocol: In Vitro Kinase IC50 Determination

This protocol describes a representative biochemical assay to determine the half-maximal inhibitory concentration (IC50) of 6-(2,2-Difluoroethoxy)pyridazin-3-amine against a putative hit kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • 6-(2,2-Difluoroethoxy)pyridazin-3-amine stock solution (in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates (white, low-volume)

  • Plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of 6-(2,2-Difluoroethoxy)pyridazin-3-amine in DMSO. A typical starting range would be from 100 µM down to 1 nM. Further dilute these into the kinase buffer to achieve the final desired assay concentrations, ensuring the final DMSO concentration is ≤ 1%.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.

  • Initiation of Reaction: Add 5 µL of a solution containing the substrate peptide and ATP (both at 2x final concentration) to each well to start the reaction. The ATP concentration should ideally be at its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the remaining ATP (indicating kinase inhibition) by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent, and incubate again).

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesis II: Phosphodiesterase (PDE) Inhibition - Modulating Second Messengers

Pyridazine and pyridazinone derivatives are frequently reported as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[15][16] Specific PDE isoenzymes are targets for various therapeutic areas; for instance, PDE3 inhibitors are used for congestive heart failure, PDE4 inhibitors for inflammatory diseases, and PDE5 inhibitors for erectile dysfunction.[15]

Rationale for PDE Targeting

The structural features of the pyridazine core are well-suited for interaction with the active site of PDE enzymes.[17] For example, studies on pyrazolopyridine-pyridazinone compounds have highlighted the importance of the pyridazinone moiety for PDE3 inhibition, while substitutions at other positions can confer selectivity for PDE4.[17][18] The 3-amino and 6-difluoroethoxy groups of our compound could occupy key pockets within the PDE active site, leading to potent and potentially selective inhibition.

Experimental Workflow for PDE Target Validation

PDE_Workflow cluster_0 Primary Screening cluster_1 Potency & Selectivity cluster_2 Cellular & Functional Assays A Compound of Interest B PDE Isoenzyme Panel Screen (e.g., PDE1-11) A->B Test at fixed concentration C Identify Active Isoenzymes B->C D Biochemical IC50 Determination (for each hit) C->D Dose-Response E Selectivity Profiling (Compare IC50 values across panel) D->E Quantify Selectivity F Intracellular cAMP/cGMP Assay (e.g., HTRF, ELISA) E->F G Phenotypic Assays (e.g., Anti-inflammatory, Vasorelaxant) F->G Correlate target to function

Caption: Workflow for identification and validation of PDE targets.

Detailed Protocol: Cellular cAMP Measurement Assay

This protocol outlines a method to assess the functional consequence of PDE4 inhibition in a cellular context by measuring the accumulation of cAMP.

Materials:

  • HEK293 cells (or other suitable cell line expressing the PDE of interest)

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator)

  • 6-(2,2-Difluoroethoxy)pyridazin-3-amine

  • Rolipram (a known PDE4 inhibitor, as a positive control)

  • cAMP detection kit (e.g., HTRF cAMP Gs Dynamic Kit, Cisbio)

  • White, tissue culture-treated 384-well plates

Procedure:

  • Cell Seeding: Seed HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Compound Addition: Remove the culture medium. Add the test compound, 6-(2,2-Difluoroethoxy)pyridazin-3-amine, or Rolipram at various concentrations, pre-diluted in stimulation buffer. Also, include a vehicle control.

  • Cell Stimulation: Add Forskolin to all wells (except the negative control) to stimulate cAMP production. A typical concentration is 1-10 µM.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and detect cAMP levels by adding the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (the concentration of compound that produces 50% of the maximal cAMP accumulation).

Hypothesis III: GABA-A Receptor Modulation - A Target in the Central Nervous System

Derivatives of aminopyridazine have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[19] Specifically, certain arylaminopyridazine derivatives of GABA act as selective and competitive GABA-A receptor antagonists.[20]

Rationale for GABA-A Receptor Targeting

The structure-activity relationship studies of aminopyridazine-based GABA-A antagonists reveal that a 3-aminopyridazine core is a key pharmacophore.[20] The presence of an aromatic system at the 6-position of the pyridazine ring was shown to enhance potency.[20] While our compound lacks the GABA-like side chain seen in published antagonists, the core 6-substituted-3-aminopyridazine structure is present, making the GABA-A receptor a plausible, albeit less direct, target for investigation, potentially as an allosteric modulator.

Experimental Workflow for GABA-A Receptor Modulation

GABAA_Workflow cluster_0 Initial Binding Screen cluster_1 Functional Characterization cluster_2 Subtype Selectivity A Compound of Interest B Radioligand Binding Assay (e.g., [3H]GABA or [3H]Flunitrazepam) A->B Test for displacement C Two-Electrode Voltage Clamp (Xenopus oocytes expressing GABA-A subtypes) B->C D Determine Mode of Action (Agonist, Antagonist, or Modulator) C->D Analyze current response E Test on Panel of GABA-A Receptor Subtypes (e.g., α1β2γ2, α2β3γ2, α5β3γ2) D->E F Establish Selectivity Profile E->F

Caption: Workflow for characterization of GABA-A receptor activity.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is the gold standard for functionally characterizing the interaction of a compound with ligand-gated ion channels like the GABA-A receptor.[21][22][23]

Materials:

  • Xenopus laevis oocytes

  • cRNAs for GABA-A receptor subunits (e.g., human α1, β2, γ2)

  • Microinjection setup

  • TEVC rig (amplifier, headstage, electrodes, perfusion system)

  • Recording solution (ND96 buffer)

  • GABA stock solution

  • 6-(2,2-Difluoroethoxy)pyridazin-3-amine stock solution (in DMSO)

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl. Clamp the oocyte's membrane potential at -70 mV.

  • GABA Application (Control): Perfuse the oocyte with a concentration of GABA that elicits a submaximal current (the EC20-EC50 concentration). Record the resulting inward chloride current.

  • Compound Application (Antagonist/Modulator Test):

    • To test for antagonist activity, co-apply the EC20-EC50 of GABA with various concentrations of 6-(2,2-Difluoroethoxy)pyridazin-3-amine. A reduction in the GABA-evoked current indicates antagonism.

    • To test for positive allosteric modulator (PAM) activity, pre-apply the compound for 30-60 seconds, and then co-apply it with the EC20-EC50 of GABA. An enhancement of the GABA-evoked current indicates PAM activity.

  • Direct Agonist Test: Apply 6-(2,2-Difluoroethoxy)pyridazin-3-amine alone to the oocyte to see if it directly gates the channel.

  • Data Analysis: Measure the peak current amplitude for each application. For antagonist testing, plot the normalized current response against the log concentration of the test compound to determine an IC50. For modulator testing, calculate the percentage potentiation and plot against the log concentration to determine an EC50.

Summary and Future Directions

The structural attributes of 6-(2,2-Difluoroethoxy)pyridazin-3-amine make it a compelling candidate for drug discovery, with strong potential to interact with multiple, high-value biological targets. The pyridazine core points towards kinases and phosphodiesterases , while the 3-amino substitution suggests possible modulation of GABA-A receptors .

The experimental workflows and detailed protocols provided in this guide offer a clear, rational, and efficient path for elucidating the compound's precise mechanism(s) of action. A comprehensive screening approach, beginning with broad panels and progressing to detailed biochemical and cellular characterization, will be crucial. The data generated from these studies will not only validate the primary biological targets but will also inform future lead optimization efforts, paving the way for the development of a novel therapeutic agent.

References

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • PubMed. (2011). Phosphodiesterase Inhibitors. Part 1: Synthesis and Structure-Activity Relationships of Pyrazolopyridine-Pyridazinone PDE Inhibitors Developed From Ibudilast. Available from: [Link]

  • Semantic Scholar. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • Sami Publishing Company. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Available from: [Link]

  • PubMed. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Available from: [Link]

  • PMC. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. Available from: [Link]

  • IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Available from: [Link]

  • Sami Publishing Company. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Available from: [Link]

  • MDPI. (2025). Polynitrogen Bicyclic and Tricyclic Compounds as PDE4 Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. Available from: [Link]

  • PMC. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

  • Discovery Research Portal. (2025). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Available from: [Link]

  • ResearchGate. (2025). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF. Available from: [Link]

  • Centre for Medicines Discovery. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Available from: [Link]

  • PMC. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available from: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available from: [Link]

  • PubMed. (1985). An Arylaminopyridazine Derivative of Gamma-Aminobutyric Acid (GABA) Is a Selective and Competitive Antagonist at the GABAA Receptor Site. Available from: [Link]

  • Semantic Scholar. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Available from: [Link]

  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. Available from: [Link]

  • PubMed. (1988). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Available from: [Link]

  • MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available from: [Link]

  • Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available from: [Link]

  • FLORE. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. Available from: [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Available from: [Link]

  • PubMed. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Available from: [Link]

  • MDPI. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Available from: [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Available from: [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available from: [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available from: [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available from: [Link]

Sources

Exploratory

The Pyridazine Advantage: Strategic Design of Kinase Inhibitors

Executive Summary This technical guide explores the strategic application of the pyridazine scaffold (1,2-diazine) in the discovery of small-molecule kinase inhibitors.[1] While pyrimidines and quinolines have historical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the strategic application of the pyridazine scaffold (1,2-diazine) in the discovery of small-molecule kinase inhibitors.[1] While pyrimidines and quinolines have historically dominated kinase drug discovery, pyridazine derivatives offer distinct physicochemical advantages—specifically regarding dipole moments, hydrogen bonding capabilities, and metabolic stability. This guide provides a comprehensive analysis of the scaffold's pharmacophore, detailed synthetic protocols, and validated assay methodologies, serving as a blueprint for medicinal chemists targeting the ATP-binding pocket.

The Pharmacophore Rationale: Why Pyridazine?

In the crowded chemical space of kinase inhibitors, "scaffold hopping" from pyridine or pyrimidine to pyridazine can resolve critical ADME-Tox issues. The pyridazine ring is not merely a bioisostere; it is a functional tool for fine-tuning molecular properties.[1]

Physicochemical Properties

The adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment compared to its 1,3-diazine (pyrimidine) and 1,4-diazine (pyrazine) isomers.[1]

PropertyPyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)Impact on Drug Design
Dipole Moment (D) ~4.0~2.30Higher polarity improves solubility without adding ionizable groups.[1]
LogP (Lipophilicity) LowerModerateModerateReduced lipophilicity often correlates with lower promiscuity and better oral bioavailability.[1]
H-Bond Basicity (pKa) 2.31.30.6The N2 nitrogen is a specific H-bond acceptor, critical for hinge binding.[1]
Metabolic Stability HighModerateModerateReduced susceptibility to oxidative metabolism at carbon positions compared to electron-rich rings.[1]
The "Hinge Binder" Concept

In ATP-competitive inhibition, the inhibitor must anchor to the kinase hinge region. The pyridazine motif—particularly when fused as an imidazo[1,2-b]pyridazine (as seen in Ponatinib )—provides a high-affinity bidentate or tridentate interaction with the backbone residues of the kinase hinge.[1]

  • N1 Position: Often substituted to direct vectors toward the solvent front or the gatekeeper residue.

  • N2 Position: Acts as a critical Hydrogen Bond Acceptor (HBA) for the hinge backbone NH.[1]

Structural Biology & Mechanism of Action

To rationally design a pyridazine inhibitor, one must visualize its orientation within the ATP-binding cleft.[1] The diagram below illustrates the canonical binding mode of a 3,6-disubstituted pyridazine derivative within a generic kinase domain (e.g., c-Met or p38 MAPK).

Diagram 1: Kinase Binding Mode Architecture[1]

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone NH donor) Pyridazine_Core Pyridazine Core (Scaffold) Hinge->Pyridazine_Core H-Bond (N2 Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent_Front Solvent Front (Solubility/ADME) Pyridazine_Core->Gatekeeper Steric Avoidance (Small R-groups) R_Group_3 C3 Substituent (Hinge Interaction) Pyridazine_Core->R_Group_3 R_Group_6 C6 Substituent (Solvent/Hydrophobic) Pyridazine_Core->R_Group_6 R_Group_6->Solvent_Front Solubilizing Tail

Caption: Schematic representation of pyridazine scaffold interactions within the kinase ATP pocket.

Synthetic Methodologies

The synthesis of 3,6-disubstituted pyridazines is the primary route for generating diverse libraries for SAR (Structure-Activity Relationship) studies.[1] While classical hydrazine condensation is useful, modern drug discovery relies heavily on palladium-catalyzed cross-coupling reactions to rapidly diversify the C3 and C6 positions.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 3,6-diarylpyridazine library from 3,6-dichloropyridazine.[1]

Reagents & Equipment:

  • 3,6-Dichloropyridazine (Starting Material)[1]

  • Aryl Boronic Acids (R1-B(OH)2, R2-B(OH)2)[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 or Pd(PPh3)4[1]

  • Base: Na2CO3 (2M aqueous) or Cs2CO3[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Microwave Reactor (Optional but recommended for speed)[1]

Step-by-Step Methodology:

  • First Coupling (Regioselective):

    • Note: Due to the symmetry of 3,6-dichloropyridazine, the first substitution is statistical unless steric/electronic bias is introduced. Use 1.0 equivalent of the first boronic acid.

    • Dissolve 3,6-dichloropyridazine (1.0 eq) and Aryl Boronic Acid A (1.0 eq) in degassed 1,4-dioxane.

    • Add Pd(dppf)Cl2 (5 mol%) and Na2CO3 (2.0 eq).[1]

    • Heat at 90°C for 4–6 hours (or 110°C for 30 min in microwave).

    • Purification: Isolate the mono-chlorinated intermediate via flash chromatography (Hexane/EtOAc).

  • Second Coupling (Diversification):

    • Dissolve the mono-chlorinated intermediate (1.0 eq) and Aryl Boronic Acid B (1.2 eq) in 1,4-dioxane.

    • Add fresh catalyst (5 mol%) and base (2.5 eq).

    • Heat at 100°C overnight.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the final inhibitor.[1]

Diagram 2: Synthetic Workflow (Graphviz)

Synthesis Start 3,6-Dichloropyridazine Step1 Suzuki Coupling 1 (1.0 eq Boronic Acid) Start->Step1 Pd(dppf)Cl2 Na2CO3 Inter 3-Aryl-6-chloropyridazine (Intermediate) Step1->Inter Purification Step2 Suzuki Coupling 2 (1.2 eq Boronic Acid) Inter->Step2 Diversity Point Final 3,6-Diarylpyridazine (Kinase Inhibitor) Step2->Final HPLC

Caption: Sequential Pd-catalyzed arylation strategy for generating asymmetric pyridazine inhibitors.

Case Study: Ponatinib & Imidazo[1,2-b]pyridazines

Ponatinib (Iclusig) represents the gold standard of pyridazine-based kinase design.[1] It targets BCR-ABL, including the resistant T315I mutation.[1][2]

  • Structure Analysis: It features an imidazo[1,2-b]pyridazine fused system.[1][3][4]

  • Role of the Scaffold: The fused pyridazine ring provides a rigid, planar platform that orients the ethynyl linker correctly to traverse the gatekeeper region (T315I). The nitrogen atoms in the pyridazine ring contribute to the overall dipole and solubility profile, allowing the drug to maintain potency against the mutant where other inhibitors (like Imatinib) fail due to steric clashes.

  • Clinical Relevance: This validates the scaffold not just for potency, but for overcoming resistance mechanisms in oncology.

Experimental Validation: Kinase Inhibition Assay

To validate the synthesized derivatives, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay (Promega) is recommended for its high sensitivity and resistance to compound interference.[1]

Protocol: ADP-Glo™ Assay for c-Met Inhibition[1]
  • Reagent Prep:

    • Prepare 1X Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT.

    • Dilute c-Met enzyme to 2 ng/μL.[1]

    • Prepare ATP/Substrate mix (10μM ATP + 0.2μg/μL Poly E4Y peptide).[1]

  • Compound Handling:

    • Dissolve pyridazine derivatives in 100% DMSO.

    • Perform serial dilutions (3-fold) to generate an 8-point dose-response curve.

  • Reaction:

    • Step 1 (Kinase Reaction): In a 384-well white plate, add 2μL of compound, 2μL of Enzyme, and 1μL of Substrate/ATP mix. Incubate at Room Temp for 60 mins.

    • Step 2 (ADP-Glo): Add 5μL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1] Incubate 40 mins.

    • Step 3 (Detection): Add 10μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 mins.

  • Data Analysis:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).[1]

    • Normalize data: (Sample - Min) / (Max - Min) * 100.

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Garrido, A., et al. (2021).[5] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

  • Huang, W.S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant."[1] Journal of Medicinal Chemistry. Link

  • Wermuth, C.G. (2008). "The Practice of Medicinal Chemistry." Elsevier.[1] (Reference for Bioisosterism and Pyridazine properties).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link

  • BenchChem. "6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery."[1] Link

Sources

Foundational

In silico prediction of 6-(2,2-Difluoroethoxy)pyridazin-3-amine ADMET properties

Executive Summary This technical guide details the computational (in silico) assessment of 6-(2,2-Difluoroethoxy)pyridazin-3-amine (CAS: 1599162-18-1), a critical pharmacophore scaffold used in the synthesis of agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational (in silico) assessment of 6-(2,2-Difluoroethoxy)pyridazin-3-amine (CAS: 1599162-18-1), a critical pharmacophore scaffold used in the synthesis of agrochemicals and kinase inhibitors.

The integration of a pyridazine core with a 2,2-difluoroethoxy tail represents a strategic medicinal chemistry design: the pyridazine ring lowers lipophilicity (LogP) while maintaining aromaticity, and the difluoroethoxy group acts as a bioisostere for alkoxy groups, enhancing metabolic stability by blocking oxidative dealkylation.

This guide provides a rigorous protocol for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. It synthesizes data derived from industry-standard algorithms (SwissADME, pkCSM, ProTox-II) to establish a risk/benefit baseline before wet-lab synthesis.

Chemical Identity & Structural Analysis

Before initiating ADMET algorithms, the molecular entity must be standardized. The 2,2-difluoroethoxy group introduces a dipole moment that significantly alters the solubility profile compared to its non-fluorinated analog.

Molecular Specification
PropertyValue
IUPAC Name 6-(2,2-difluoroethoxy)pyridazin-3-amine
SMILES NC1=NN=C(OCC(F)F)C=C1
Molecular Formula C₆H₇F₂N₃O
Molecular Weight 175.14 g/mol
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 4 (Pyridazine nitrogens + Ether oxygen)
Rotatable Bonds 3
Physicochemical Baseline (Lipinski & Veber)

Rationale: Compliance with "Rule of 5" (Ro5) ensures oral bioavailability.

  • MW: < 500 Da (Pass)

  • LogP (Consensus): Predicted ~0.98 – 1.2 (Pass). The fluorination increases lipophilicity slightly vs. ethoxy, aiding membrane permeability without compromising aqueous solubility.

  • TPSA: ~68 Ų (Ideal for oral absorption; < 140 Ų).

Methodological Framework

To ensure reproducibility, we utilize a consensus-based approach using three validated web servers.

The Prediction Workflow

The following diagram illustrates the sequential data flow, ensuring that physicochemical filters are applied before toxicity endpoints are evaluated.

ADMET_Workflow Input Input: SMILES NC1=NN=C(OCC(F)F)C=C1 PhysChem Physicochemical Filter (SwissADME) Input->PhysChem Standardization ADME ADME Profiling (pkCSM / ADMETlab 2.0) PhysChem->ADME Ro5 Compliant? Tox Toxicity Endpoint (ProTox-II) ADME->Tox PK Parameters Output Risk Assessment Report Tox->Output Safety Profile

Figure 1: Sequential in silico workflow for ADMET prediction. Color codes indicate processing stages: Blue (Input), Yellow (Filtering), Green (PK), Red (Toxicity).

Detailed ADMET Profiling

Absorption (Bioavailability)

Protocol: Use SwissADME "Boiled-Egg" model to predict Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

  • GI Absorption: High . The TPSA (68 Ų) and moderate LogP (~1.1) suggest the molecule will passively diffuse through the intestinal epithelium.

  • P-gp Substrate: No . The low molecular weight and lack of specific hydrophobic pharmacophores suggest it is unlikely to be an efflux pump substrate, preserving high oral bioavailability.

Distribution

Protocol: Use pkCSM to estimate Volume of Distribution (VDss) and Fraction Unbound (Fu).

  • BBB Permeability: Moderate to Low . While small, the polar amine and pyridazine nitrogens increase the energy penalty for crossing the BBB. It is likely CNS negative , which is preferable for non-neurological targets to avoid side effects.

  • Plasma Protein Binding: Low (< 90%) . The molecule is not highly lipophilic, suggesting a significant free fraction available for target engagement.

Metabolism (The Fluorine Effect)

Scientific Insight: The 2,2-difluoroethoxy group is the critical feature here. In a standard ethoxy group (-OCH2CH3), the alpha-carbons are susceptible to CYP450-mediated O-dealkylation.

  • Mechanism: The fluorine atoms are highly electronegative, withdrawing electron density from the C-H bonds. This increases the bond dissociation energy (BDE), making the group resistant to Hydrogen Atom Transfer (HAT) mechanisms used by CYP enzymes.

  • Prediction: The compound will show higher metabolic stability than its non-fluorinated counterpart.

Metabolism_Block Substrate 6-(2,2-Difluoroethoxy)pyridazin-3-amine CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP PathA Standard Ethoxy: Rapid O-Dealkylation CYP->PathA If non-fluorinated PathB Difluoroethoxy: Blocked/Slowed Oxidation CYP->PathB Due to C-F Bond Strength

Figure 2: Metabolic stability rationale. The fluorinated tail inhibits the standard oxidative dealkylation pathway.

Excretion & Toxicity

Protocol: Use ProTox-II for LD50 estimation and pkCSM for hERG inhibition.

  • hERG Inhibition: Low Risk . The molecule lacks the classic lipophilic features and long linkers associated with hERG channel trapping.

  • Ames Mutagenicity: Negative . Aminopyridazines are generally non-mutagenic unless nitrosated.

  • Acute Toxicity (LD50): Predicted Class IV (Harmful if swallowed, 300 < LD50 ≤ 2000 mg/kg).[1] Small aromatic amines can show some baseline toxicity, but the fluorination does not inherently increase acute lethality.

Data Synthesis & Quantitative Summary

The following table summarizes the predicted values derived from the consensus of the tools described above.

ParameterPredicted ValueInterpretation
Solubility (LogS) -2.1 (Soluble)Good aqueous solubility for formulation.
GI Absorption HighExcellent oral bioavailability expected.
BBB Permeant NoUnlikely to cause CNS side effects.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions (DDI).
CYP3A4 Substrate PoorEnhanced stability due to fluorination.
Clearance ModerateRenal clearance likely dominates due to polarity.
Rat LD50 ~800 mg/kgClass IV; Standard handling precautions required.

Conclusion & Strategic Recommendations

6-(2,2-Difluoroethoxy)pyridazin-3-amine presents a highly favorable ADMET profile for a lead fragment or intermediate.

  • Bioavailability: It passes all Lipinski and Veber filters, ensuring high oral absorption.

  • Metabolic Stability: The fluorination strategy successfully mitigates the metabolic liability of the ether linkage.

  • Safety: It shows a clean toxicology profile regarding mutagenicity and hERG inhibition.

Recommendation: Proceed to wet-lab synthesis. The compound is suitable for use as a polar, metabolically stable scaffold in fragment-based drug discovery (FBDD).

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3] Scientific Reports, 7, 42717.[2] [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[4][5] ProTox-II: a webserver for the prediction of toxicity of chemicals.[6][7] Nucleic Acids Research, 46(W1), W257–W263.[7] [Link]

  • Xiong, G., et al. (2021).[8][9] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[8][9][10][11] Nucleic Acids Research, 49(W1), W5–W14.[8][10] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Exploratory

Commercial Availability &amp; Technical Guide: 6-(2,2-Difluoroethoxy)pyridazin-3-amine

Topic: Commercial Availability and Suppliers of 6-(2,2-Difluoroethoxy)pyridazin-3-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Procurement Specialists Executive Summary 6-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability and Suppliers of 6-(2,2-Difluoroethoxy)pyridazin-3-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Procurement Specialists

Executive Summary

6-(2,2-Difluoroethoxy)pyridazin-3-amine (CAS: 1599162-18-1 ) is a specialized heterocyclic building block utilized in medicinal chemistry.[1] It serves as a critical intermediate for developing kinase inhibitors and other bioactive small molecules where the 2,2-difluoroethoxy moiety acts as a lipophilic, metabolically stable bioisostere for standard methoxy or ethoxy groups.

This guide provides a comprehensive analysis of the commercial supply landscape, validated synthetic protocols for in-house preparation, and quality control (QC) specifications to ensure downstream experimental success.

Chemical Profile & Significance

PropertySpecification
CAS Number 1599162-18-1
Molecular Formula C₆H₇F₂N₃O
Molecular Weight 175.14 g/mol
IUPAC Name 6-(2,2-difluoroethoxy)pyridazin-3-amine
Key Structural Feature Pyridazine ring substituted with a primary amine (C3) and a difluoroethoxy ether (C6).[1][2][3]
Medicinal Utility The CF₂H group reduces electron density, lowers basicity, and blocks metabolic O-dealkylation common in non-fluorinated analogs [1].

Supply Chain Ecosystem

The procurement landscape for this compound is divided into Stock Suppliers (immediate dispatch) and Custom Synthesis Partners (bulk scale-up).

Verified Suppliers

The following vendors have historically listed this specific CAS or demonstrated capability in 6-alkoxypyridazine chemistry.

Supplier TierVendor NameAvailability StatusTypical Pack SizesLead Time
Tier 1 (Stock) BLDpharm In Stock 100mg, 1g, 5g1-3 Days (Global)
Tier 2 (Catalog) Ambeed Limited Stock1g, 5g1-2 Weeks
Tier 3 (Bulk) Enamine Make-to-Order10g - 1kg4-6 Weeks
Tier 3 (Bulk) WuXi AppTec Custom SynthesisKg Scale8-12 Weeks
Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy based on your project phase.

SupplyChain Start Project Requirement QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams (Discovery) QtyCheck->SmallScale LargeScale > 10 Grams (Process Dev) QtyCheck->LargeScale StockCheck Check Tier 1 (BLDpharm) SmallScale->StockCheck LeadTime Lead Time Critical? LargeScale->LeadTime BuyStock Purchase Stock (1-3 Days) StockCheck->BuyStock Available InHouse In-House Synthesis (See Protocol) StockCheck->InHouse Backorder LeadTime->BuyStock Urgent (High Cost) CustomSyn Contract Synthesis (WuXi/Enamine) LeadTime->CustomSyn Flexible (Low Cost)

Figure 1: Decision matrix for procuring 6-(2,2-Difluoroethoxy)pyridazin-3-amine based on scale and urgency.

Technical Specifications: Synthesis & QC

If commercial stock is unavailable or cost-prohibitive for large scales, the compound can be synthesized using a Nucleophilic Aromatic Substitution (SₙAr) strategy.

Retrosynthetic Analysis

The most robust route involves the displacement of a leaving group (chloride) on the pyridazine ring by the alkoxide of 2,2-difluoroethanol.

Synthesis SM1 3-Amino-6-chloropyridazine (Comm. Avail.) Intermediate Meisenheimer Complex SM1->Intermediate S_NAr Addition Reagent 2,2-Difluoroethanol + NaH (Base) Reagent->Intermediate Product 6-(2,2-Difluoroethoxy) pyridazin-3-amine Intermediate->Product -HCl (Elimination)

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol (Validated Methodology)

Note: This protocol is adapted from standard procedures for 6-alkoxypyridazines [2, 3].

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • 2,2-Difluoroethanol (1.5 eq)

  • Sodium Hydride (60% in oil) (2.0 eq) or KOtBu (2.0 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2,2-difluoroethanol (1.5 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (2.0 eq) portion-wise. Stir for 30 minutes until gas evolution ceases (Formation of sodium 2,2-difluoroethoxide).

  • Addition: Add 3-amino-6-chloropyridazine (1.0 eq) dissolved in minimal THF.

  • Reaction: Heat the mixture to reflux (65°C for THF) or 80°C (if using DMF) for 4-6 hours. Monitor by LCMS for the disappearance of the chloride starting material (m/z ~129).

  • Workup: Cool to room temperature. Quench carefully with water. Extract with Ethyl Acetate (3x).[4][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6][5]

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5) to yield the off-white solid product.

Quality Control (QC) Criteria

To ensure the integrity of the purchased or synthesized material, verify against these parameters:

TestAcceptance CriteriaNote
¹H NMR (DMSO-d₆) Triplet at ~6.0-6.5 ppm (

Hz)
Confirms the

proton.
¹⁹F NMR Doublet at ~-125 ppmDiagnostic for the difluoro group.
LCMS >98% Purity, [M+H]⁺ = 176.1Check for unreacted chloro-precursor.
Appearance White to pale yellow solidDarkening indicates oxidation/decomposition.

Handling & Safety

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.

  • Specific Risk: The 2,2-difluoroethoxy group is stable, but the primary amine can oxidize over time if exposed to air.

References

  • BLDpharm. Product Specification: 6-(2,2-Difluoroethoxy)pyridazin-3-amine (CAS 1599162-18-1).[1] Retrieved from

  • ChemicalBook. Synthesis of 3-amino-6-methoxypyridazine (Analogous Protocol). Retrieved from

  • BenchChem. Technical Support: Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via SₙAr. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Suzuki-Miyaura Coupling of 3-Amino-6-Chloropyridazine

Part 1: Executive Summary & Strategic Analysis The Substrate Challenge The 3-amino-6-chloropyridazine scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., PIM, Aurora kinase) and GABA antago...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

The 3-amino-6-chloropyridazine scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., PIM, Aurora kinase) and GABA antagonists.[1] However, it presents a dichotomy of reactivity that often frustrates standard coupling protocols:

  • Catalyst Poisoning: The free primary amine (

    
    ) and the pyridazine ring nitrogens (
    
    
    
    ) are competent Lewis bases. They can displace labile ligands (like
    
    
    ) from Palladium, forming inactive "Pd-amine" complexes.[1]
  • Electronic Deactivation: While the electron-deficient pyridazine ring activates the C–Cl bond for oxidative addition, it simultaneously makes the ring susceptible to nucleophilic attack by hydroxide ions (hydrolysis), leading to pyridazinone byproducts rather than the desired biaryl.

The Solution Architecture

To bypass protection/deprotection steps (which reduce atom economy), this protocol utilizes ligand-controlled chemoselectivity .[1] By employing ligands that are either bidentate (dppf) or sterically bulky (XPhos), we prevent the substrate's nitrogen atoms from coordinating to the metal center.

This guide presents two validated workflows:

  • Protocol A (The Workhorse): Uses

    
     for robust, cost-effective coupling of standard aryl boronic acids.
    
  • Protocol B (High-Performance): Uses XPhos Pd G2 for sterically hindered partners or when Protocol A yields are

    
    .[1]
    

Part 2: Mechanistic Logic & Visualization

The Chelation Effect

In standard systems using


, the monodentate phosphines dissociate easily. The 3-amino-6-chloropyridazine then coordinates to the open Pd site, arresting the catalytic cycle.[1]
  • dppf Solution: The large bite angle and bidentate nature of dppf prevent dissociation, excluding the substrate amine from the metal center.

  • XPhos Solution: The massive steric bulk of the biaryl ligand creates a protective "umbrella" over the Pd, allowing only the reacting species (oxidative addition/transmetallation) to access the metal.

Reaction Pathway Diagram

SuzukiMechanism Substrate 3-Amino-6-chloropyridazine OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Poison Catalyst Poisoning (Pd-N coordination) Substrate->Poison If Ligand is labile (PPh3) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->OxAdd + Substrate TransMet Transmetallation OxAdd->TransMet Boronic Aryl Boronic Acid + Base (OH-) Boronic->TransMet Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_Active Regeneration Product 3-Amino-6-arylpyridazine RedElim->Product Poison->Pd_Active Reversible (Slow)

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the potential off-cycle catalyst poisoning pathway caused by the free amine.[1]

Part 3: Experimental Protocols

Reagent Selection Table
ComponentProtocol A (Standard)Protocol B (High-Performance)Rationale
Catalyst

XPhos Pd G2dppf is robust/air-stable.[1] XPhos G2 activates difficult chlorides.[1]
Loading 5.0 mol%1.0 - 2.0 mol%Higher loading in A compensates for lower activity.[1]
Ligand (Included in catalyst)(Included in precatalyst)Pre-formed catalysts ensure correct L:Pd ratio.[1]
Base

(2.0 M aq)

(0.5 M aq)
Carbonate is standard; Phosphate is superior for XPhos systems.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)THF / Water (10:[1]1) or n-BuOHAqueous biphasic system dissolves inorganic base.[1]
Temp 90 - 100 °C60 - 80 °CXPhos is active at lower temps, reducing hydrolysis risk.[1]
Protocol A: The Robust Method (Pd(dppf)Cl2)

Best for: Standard aryl boronic acids, cost-sensitive scale-up.[1]

Step-by-Step Procedure:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 3-Amino-6-chloropyridazine (1.0 equiv, e.g., 129.5 mg, 1.0 mmol).[1]

    • Aryl boronic acid (1.2 - 1.5 equiv).[1]

    • 
       (0.05 equiv, 5 mol%).[1]
      
  • Solvent Addition: Add 1,4-Dioxane (4.0 mL).

  • Base Activation: Add

    
     solution (2.0 M in water, 1.0 mL, 2.0 equiv).
    
    • Critical Step: The reaction mixture is now biphasic. Efficient stirring is mandatory.[1]

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Seal the vial and heat to 100 °C in a heating block for 4–12 hours.

    • Monitoring: Check LCMS/TLC.[1][2] The starting chloride (

      
       in 50% EtOAc/Hex) should disappear.
      
  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Dilute with EtOAc (20 mL) and Water (10 mL).[1]

    • Separate layers.[1] Extract aqueous layer 2x with EtOAc.[1]

    • Scavenging (Optional but recommended): Stir organic layer with activated charcoal or a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) to remove Pd residues which can chelate to the product amine.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Gradient: 0

    
     10% MeOH in DCM). Amino-pyridazines are polar; MeOH/DCM is often required.[1]
    
Protocol B: The High-Performance Method (XPhos Pd G2)

Best for: Heteroaryl boronic acids, sterically hindered substrates, or when Protocol A fails.[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict inert atmosphere, add to a vial:

    • 3-Amino-6-chloropyridazine (1.0 equiv).[1]

    • Boronic Acid/Ester (1.2 equiv).[1][3][4][6][7]

    • XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Solvent/Base: Add THF (degassed, 10 volumes) and

    
     (0.5 M aqueous solution, 2.0 equiv).
    
  • Reaction: Heat to 60 °C .

    • Note: The active Pd(0) species is generated rapidly from the G2 precatalyst.[8] Conversion is often complete within 1–2 hours.[1]

  • Workup: Similar to Protocol A.

Part 4: Troubleshooting & Optimization

Diagnostic Workflow

Troubleshooting Start Reaction Analysis (LCMS) Result1 SM Remaining No Product Start->Result1 Result2 Hydrolysis Product (Pyridazinone) Start->Result2 Result3 Homocoupling (Ar-Ar) Start->Result3 Sol1 Diagnosis: Catalyst Deactivation Action: Switch to XPhos Pd G2 or Increase Temp to 110°C Result1->Sol1 Sol2 Diagnosis: Hydroxide Attack Action: Switch Base to K3PO4 Reduce Water (use anhydrous Dioxane + solid base) Result2->Sol2 Sol3 Diagnosis: Oxygen Presence Action: Degas longer Add catalyst LAST Result3->Sol3

Figure 2: Decision tree for common failure modes in aminopyridazine coupling.

Common Issues
  • Pyridazinone Formation: If you observe a mass corresponding to [M-Cl+OH], the base is hydrolyzing the chloride.

    • Fix: Use anhydrous conditions with solid

      
       or 
      
      
      
      suspended in Dioxane.[1]
  • Protodeboronation: If the boronic acid converts to Ar-H.[1]

    • Fix: Use a boronic ester (pinacol ester) or increase the catalyst loading to outcompete the degradation rate.

Part 5: References

  • Maes, B. U. W., et al. (2002).[1] "A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions." Tetrahedron, 58(10), 2083-2089.[1] Link

  • Parrot, I., Rival, Y., & Wermuth, C. G. (1999).[1][9][10] "Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction." Synthesis, 1999(7), 1163-1168.[1] Link

  • Barluenga, J., et al. (2009).[1] "Pd(dppf)Cl2-Catalyzed Cross-Coupling of 3-Amino-6-chloropyridazines." Journal of Organic Chemistry, 74(15), 5555. (General reference for dppf utility in heterocycles).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids."[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link (Basis for XPhos G2 protocol).[1]

  • BenchChem Application Note. (2025). "Synthesis of 3-Amino-6-Substituted Pyridazines." Link[1]

Sources

Application

Application Note: 6-(2,2-Difluoroethoxy)pyridazin-3-amine in ALK5 Inhibitor Synthesis

This Application Note provides a comprehensive technical guide for the use of 6-(2,2-Difluoroethoxy)pyridazin-3-amine as a critical intermediate in the synthesis of next-generation ALK5 (TGF-β Type I Receptor) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 6-(2,2-Difluoroethoxy)pyridazin-3-amine as a critical intermediate in the synthesis of next-generation ALK5 (TGF-β Type I Receptor) inhibitors.

Abstract

The modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically through the inhibition of the ALK5 receptor kinase , has emerged as a pivotal therapeutic strategy for fibrosis (IPF, liver fibrosis) and oncology. Early-generation inhibitors often suffered from metabolic instability due to rapid O-dealkylation of methoxy substituents. This guide details the application of 6-(2,2-Difluoroethoxy)pyridazin-3-amine , a metabolically robust bioisostere, in the synthesis of potent ALK5 inhibitors. We provide validated protocols for its synthesis, handling, and palladium-catalyzed coupling to heteroaromatic scaffolds.

Scientific Rationale & Mechanism

The Metabolic "Soft Spot"

First-generation ALK5 inhibitors typically feature a 2-aminopyridine or 3-aminopyridazine hinge-binding motif. A common liability in these early molecules was a methoxy (-OCH₃) group at the 6-position of the pyridazine ring.

  • Problem: The methoxy group is a prime target for Cytochrome P450 enzymes (CYP), leading to rapid O-demethylation, short half-life (

    
    ), and high clearance.
    
  • Solution: Replacing the methoxy group with a 2,2-difluoroethoxy moiety (

    
    ) increases lipophilicity (
    
    
    
    ) while electronically deactivating the adjacent methylene group against oxidation. This substitution maintains the critical hydrogen-bond acceptor capability required for solvent-front interactions within the ALK5 ATP-binding pocket.
Structural Role in ALK5 Binding

The aminopyridazine core functions as the Hinge Binder .

  • N2 of Pyridazine: Accepts a hydrogen bond from the backbone amide of His283 .

  • C3-Amino Group: Donates a hydrogen bond to the backbone carbonyl of His283 .

  • C6-Difluoroethoxy Tail: Extends into the solvent-exposed region, improving permeability and preventing metabolic degradation.

Chemical Properties & Handling[1][2]

PropertySpecification
Chemical Name 6-(2,2-Difluoroethoxy)pyridazin-3-amine
Molecular Formula C₆H₇F₂N₃O
Molecular Weight 175.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
Storage 2–8°C, Hygroscopic (Store under Nitrogen/Argon)
Stability Stable under standard laboratory conditions; avoid strong oxidizers

Synthetic Protocols

Workflow Overview

The synthesis of the final ALK5 inhibitor involves two critical phases:

  • Preparation of the Intermediate: Selective mono-displacement of 3,6-dichloropyridazine followed by amination.

  • Coupling (The Application): Buchwald-Hartwig amination of the intermediate to the core scaffold (e.g., Quinoline, Naphthyridine).

SynthesisWorkflow Start 3,6-Dichloropyridazine Step1 Step 1: SNAr (2,2-Difluoroethanol, NaH) Start->Step1 Inter1 3-Chloro-6-(2,2-difluoroethoxy) pyridazine Step1->Inter1 0-5°C to RT Step2 Step 2: Amination (NH3/MeOH, Heat) Inter1->Step2 Product 6-(2,2-Difluoroethoxy) pyridazin-3-amine Step2->Product 80-100°C, Pressure Step3 Step 3: Buchwald Coupling (Scaffold-Br, Pd cat.) Product->Step3 Final Final ALK5 Inhibitor Step3->Final

Figure 1: Synthetic workflow from commodity chemicals to the final bioactive ALK5 inhibitor.

Protocol A: Preparation of the Intermediate

Objective: Synthesize 6-(2,2-Difluoroethoxy)pyridazin-3-amine from 3,6-dichloropyridazine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 2,2-Difluoroethanol (1.1 eq)

  • Sodium Hydride (60% in oil) (1.2 eq)

  • Ammonia (7M in Methanol)

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (10 mL/g). Cool to 0°C.

  • Alkoxide Formation: Add 2,2-difluoroethanol (1.1 eq) dropwise. Stir at 0°C for 30 mins until gas evolution ceases.

  • SNAr Displacement: Add a solution of 3,6-dichloropyridazine (1.0 eq) in THF dropwise.

    • Critical Checkpoint: Maintain temperature <5°C during addition to prevent bis-substitution.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Amination: Transfer the crude reaction mixture (containing the chloro-ether intermediate) to a pressure vessel (bomb). Add excess Ammonia (7M in MeOH, ~10 eq).

  • Heating: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.[2][3] Dry over Na₂SO₄.[2][3][4]

  • Purification: Flash chromatography (DCM:MeOH 95:5) yields the title amine.

Protocol B: Application in ALK5 Inhibitor Synthesis (Buchwald Coupling)

Objective: Couple the amine intermediate to a generic ALK5 scaffold (e.g., 4-bromo-2-(2-fluorophenyl)quinoline).

Reagents:

  • Scaffold: 4-Bromo-heterocycle (1.0 eq)

  • Ligand: Xantphos (0.1 eq) or BrettPhos (0.05 eq)

  • Catalyst: Pd₂(dba)₃ (0.05 eq) or Pd(OAc)₂

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the Scaffold (1.0 eq), 6-(2,2-Difluoroethoxy)pyridazin-3-amine (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Add 1,4-Dioxane. Sparge with Argon for 10 minutes. Note: Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add Pd catalyst and Ligand. Quickly seal the vessel.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–3 hours.

  • Monitoring: LCMS should show the product mass [M+H]⁺.

  • Isolation: Filter through a Celite pad. Concentrate. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Bis-substitution (both chlorines replaced)Ensure temperature is kept at 0°C during addition. Add the pyridazine to the alkoxide slowly.
Incomplete Amination Ammonia concentration too lowUse fresh 7M NH₃/MeOH or switch to liquid ammonia in a high-pressure autoclave.
Coupling Failure (Step 3) Catalyst poisoning / OxidationRe-degas solvents. Switch ligand to BrettPhos (superior for aminopyridazines).
Product Impurity Residual PalladiumUse a metal scavenger resin (e.g., SiliaMetS® Thiol) during workup.

Biological Context: The ALK5 Signaling Pathway

Understanding the pathway validates the target engagement. The inhibitor prevents the phosphorylation of SMAD2/3, thereby halting the transcription of pro-fibrotic genes.

ALK5Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (Type II + ALK5/Type I) TGFB->Receptor Activation ATP ATP Binding Site Receptor->ATP Kinase Activity Inhibitor Inhibitor + 6-(2,2-Difluoroethoxy) pyridazin-3-amine Inhibitor->ATP Competitive Inhibition (H-Bonds with His283) SMAD SMAD2/3 Phosphorylation ATP->SMAD Phosphorylation Fibrosis Fibrosis / EMT (Collagen Synthesis) SMAD->Fibrosis Gene Transcription

Figure 2: Mechanism of Action. The pyridazine moiety competes with ATP for the kinase active site, preventing SMAD activation.

References

  • Gellibert, F., et al. (2004). "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry. Link

  • Sawyer, J. S., et al. (2004). "Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain." Journal of Medicinal Chemistry. Link

  • Agomab Therapeutics. (2023). "Small Molecule ALK5 Inhibitors for Fibrosis." Pipeline Overview. Link

  • BenchChem. (2024). "Synthesis of 3-Amino-6-Substituted Pyridazines: Technical Protocols." Link

  • Kodama, T., et al. (2021).[5] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." Journal of Organic Chemistry. Link

Sources

Method

Application Notes &amp; Protocols: A Framework for Assessing the Anti-inflammatory Effects of Pyridazine Derivatives

<_ _> Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Inflammation Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases....

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases.[1][2] The pyridazine nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][3][4] Notably, many pyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory properties, positioning them as promising candidates for novel therapeutic agents.[5][6][7] These compounds can modulate key inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and phosphodiesterase-IV (PDE-IV), or by regulating the production of inflammatory mediators such as cytokines and nitric oxide.[3][5][7][8]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory effects of novel pyridazine derivatives. We will delve into both in vitro and in vivo models, detailing not just the protocols but the scientific rationale behind each experimental choice. Our approach emphasizes a self-validating system, ensuring the generation of robust and reproducible data.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

The initial screening of pyridazine derivatives typically begins with in vitro assays to determine their direct effects on cellular models of inflammation. These assays are crucial for establishing proof-of-concept, elucidating mechanisms of action, and identifying lead compounds for further development.

Foundational Assays: Cell Viability and Cytotoxicity

Before evaluating the anti-inflammatory properties of a compound, it is imperative to determine its potential cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] This assay measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10][11]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate RAW 264.7 murine macrophages (or another suitable cell line like THP-1 monocytes) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.[9][11] A reference wavelength of 630 nm can be used to reduce background noise.[9][11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. This will determine the non-toxic concentration range for subsequent experiments.

Probing the Inflammatory Response: Lipopolysaccharide (LPS)-Induced Inflammation

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce an inflammatory response in macrophages.[12][13][14] LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, triggering downstream signaling cascades that lead to the production of pro-inflammatory mediators.[13][15]

Workflow for In Vitro Anti-inflammatory Assessment

Caption: A streamlined workflow for the in vitro assessment of pyridazine derivatives.

Quantifying Key Inflammatory Mediators

During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[8] The Griess reaction assay is a simple and sensitive colorimetric method for measuring nitrite (a stable product of NO oxidation) in cell culture supernatants.[16]

Protocol 2: Griess Assay for Nitric Oxide Quantification

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of pyridazine derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.[17]

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central to the inflammatory response.[12] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive technique for quantifying the levels of these cytokines in cell culture supernatants.[18][19][20]

Protocol 3: ELISA for TNF-α, IL-6, and IL-1β

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with pyridazine derivatives and LPS as described in the Griess assay protocol.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

ParameterAssayPrinciplePurpose
Cell Health MTT AssayColorimetric measurement of metabolic activity.[9]To determine the non-toxic concentrations of the pyridazine derivatives.
Inflammatory Mediator Griess AssayColorimetric detection of nitrite, a stable product of NO.[16]To quantify the inhibition of nitric oxide production.
Inflammatory Mediators ELISAQuantitative sandwich immunoassay for specific cytokines.[18]To measure the reduction in pro-inflammatory cytokine secretion (TNF-α, IL-6, IL-1β).

Table 1: Summary of Key In Vitro Assays.

Delving into the Mechanism: Signaling Pathway Analysis

To understand how pyridazine derivatives exert their anti-inflammatory effects, it is crucial to investigate their impact on key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[21][22][23][24]

NF-κB is a master regulator of inflammation.[21][23][25][26] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[21] Western blotting can be used to assess the phosphorylation and degradation of IκBα.

Signaling Cascade of NF-κB Activation

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_n NF-κB Nuclear Translocation IkBa_d->NFkB_n Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_n->Genes Pyridazine Pyridazine Derivative Pyridazine->IKK

Caption: The NF-κB signaling pathway and a potential point of inhibition by pyridazine derivatives.

The MAPK family of proteins, including p38 and JNK, are also critical in mediating inflammatory responses.[24][27] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory genes. Western blotting can be used to measure the levels of phosphorylated p38 and JNK.

Protocol 4: Western Blotting for Signaling Proteins

  • Cell Lysis: After treatment with pyridazine derivatives and LPS for a shorter duration (e.g., 15-60 minutes), lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p38, total p38, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Part 2: In Vivo Validation of Anti-inflammatory Efficacy

Promising candidates from in vitro screening should be further evaluated in animal models of inflammation to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[28][29][30]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation.[31][32][33][34][35] Subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over time.[32][33]

Protocol 5: Carrageenan-Induced Paw Edema in Rats or Mice

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Pyridazine derivative-treated groups (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

    • Positive control (e.g., indomethacin or diclofenac, 10 mg/kg).

  • Drug Administration: Administer the test compounds and controls 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[35]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Expected Outcome: Effective anti-inflammatory compounds will significantly reduce the increase in paw volume compared to the vehicle-treated group.

Time Point (hours)Vehicle Control (mL)Pyridazine Derivative (25 mg/kg) (mL)Indomethacin (10 mg/kg) (mL)
0 0.75 ± 0.050.76 ± 0.040.74 ± 0.06
1 1.10 ± 0.080.95 ± 0.070.90 ± 0.06
2 1.35 ± 0.101.10 ± 0.091.05 ± 0.08
3 1.50 ± 0.121.20 ± 0.101.15 ± 0.09
4 1.45 ± 0.111.18 ± 0.091.12 ± 0.08

Table 2: Representative Data from Carrageenan-Induced Paw Edema Model. Values are mean ± SEM. *p < 0.05 compared to vehicle control.

Systemic Inflammation Model: LPS-Induced Endotoxemia

To assess the systemic anti-inflammatory effects of pyridazine derivatives, an LPS-induced endotoxemia model can be employed.[36] This model mimics the systemic inflammatory response seen in sepsis.

Protocol 6: LPS-Induced Endotoxemia in Mice

  • Animal Grouping and Dosing: As described in the paw edema model.

  • Drug Administration: Administer the test compounds and controls 1 hour before LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 1-5 mg/kg).

  • Sample Collection: At a designated time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture.

  • Cytokine Analysis: Prepare serum and measure the levels of systemic TNF-α and IL-6 using ELISA.

  • Tissue Analysis (Optional): Collect organs such as the liver and lungs for histopathological analysis or to measure inflammatory markers.

Expected Outcome: Potent anti-inflammatory pyridazine derivatives will significantly reduce the serum levels of TNF-α and IL-6.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of novel pyridazine derivatives. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to identify and characterize promising new anti-inflammatory agents. Future studies could explore chronic inflammation models, detailed pharmacokinetic and pharmacodynamic profiling, and advanced mechanistic studies to further elucidate the therapeutic potential of this important class of compounds.

References

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  • El-Sayed, M. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie, e2300438.
  • Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77.
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  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12(1), 1-15.
  • Chen, K., & Kolls, J. K. (2017). Direct measurement of nitric oxide generation from nitric oxide synthase. Methods in molecular biology (Clifton, N.J.), 1578, 1-7.
  • Sygnature Discovery. (n.d.). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Retrieved from [Link]

  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Henriques, M. G., et al. (1987). Mouse paw edema. A new model for inflammation?. Brazilian journal of medical and biological research, 20(2), 243-249.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Methods in molecular biology (pp. 115-121). Humana Press.
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  • IJCRT. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Retrieved from [Link]

  • ResearchGate. (2023, December 18). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • Creative Bioarray. (2024, June 20). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200142.
  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Quinn, M. T., et al. (2022).
  • Eweas, A. F., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 129, 118348.
  • International Journal of Nanomedicine. (2017, December 20). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by a Gi-protein inhibitor encapsulated in liposomes. Retrieved from [Link]

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  • MDPI. (2023, November 27). Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. Retrieved from [Link]

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Application

Application Note: A High-Throughput Screening Protocol for the Interrogation of Pyridazine-Based Compound Libraries

Abstract This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of pyridazine-based compound libraries. Pyridazine scaffolds are privileged structures in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of pyridazine-based compound libraries. Pyridazine scaffolds are privileged structures in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, including kinases and G-protein coupled receptors (GPCRs). This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from initial assay development to hit validation and preliminary structure-activity relationship (SAR) analysis. By explaining the rationale behind experimental choices and incorporating self-validating quality control steps, this protocol aims to ensure the generation of robust and reproducible data, accelerating the identification of promising lead compounds.

Introduction: The Significance of Pyridazine Scaffolds in Drug Discovery

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically successful drugs and investigational agents. The inherent structural features of pyridazines allow for diverse substitutions, enabling the creation of large and chemically diverse compound libraries with the potential to modulate a wide range of biological targets. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating these extensive libraries to identify compounds that interact with a specific biological target or pathway.[1][2] This document outlines a robust and adaptable HTS protocol specifically tailored for the effective screening of pyridazine-based compound libraries.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[3] The workflow can be broadly categorized into four key stages: Assay Development and Miniaturization, Primary Screening, Data Analysis and Hit Identification, and Hit Confirmation and Characterization. Each stage is critical for ensuring the quality and reliability of the screening results.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Identification cluster_3 Phase 4: Hit Confirmation & Profiling Assay_Dev Assay Development Miniaturization Miniaturization (96 to 384/1536-well) Assay_Dev->Miniaturization Optimization Optimization & Validation (Z' > 0.5) Miniaturization->Optimization Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Full_Screen Full Library Screen Pilot_Screen->Full_Screen Data_Analysis Data Analysis & Normalization Full_Screen->Data_Analysis Hit_Selection Hit Selection (e.g., Z-score cutoff) Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Re-testing) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response & Potency (EC50/IC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Preliminary SAR Secondary_Assays->SAR

Caption: High-Throughput Screening Workflow Overview.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay.[4] This phase involves selecting the appropriate assay format, miniaturizing it for high-throughput applications, and rigorously validating its performance.

Choosing the Right Assay Technology

The choice of assay technology is dictated by the biological target and the desired readout. For pyridazine libraries, which often target kinases and GPCRs, several HTS-compatible assay formats are available.

Assay TechnologyPrincipleCommon Targets for Pyridazine LibrariesAdvantagesDisadvantages
Fluorescence-Based Assays Measurement of changes in fluorescence intensity, polarization, or resonance energy transfer (FRET).[5][6]Protein Kinases, ProteasesHigh sensitivity, homogeneous format.[7]Potential for interference from fluorescent compounds.
Luminescence-Based Assays Measurement of light produced by a biochemical reaction (e.g., luciferase).[8][9]GPCRs (cAMP measurement), ATP-dependent enzymes.High signal-to-background ratio, less interference.[10]May require cell lysis, endpoint assays.[11]
Label-Free Technologies Detection of changes in mass, refractive index, or impedance upon compound binding.[12][13]Various, including membrane proteins.More physiologically relevant, detects direct binding.[14][15]Lower throughput, more complex instrumentation.

Expert Insight: For kinase targets, fluorescence polarization (FP) assays that measure the binding of a fluorescently labeled tracer to the kinase are often a good starting point due to their simplicity and robustness.[16] For GPCRs, luminescence-based reporter gene assays or assays that measure second messengers like cAMP are highly effective.[10]

Protocol: Assay Miniaturization and Optimization

The goal of miniaturization is to reduce reagent costs and increase throughput by transitioning the assay from a 96-well to a 384- or 1536-well plate format.[17]

Step-by-Step Protocol:

  • Reagent Titration: Systematically vary the concentrations of all assay components (e.g., enzyme, substrate, detection reagents) in the lower volume format to determine the optimal concentrations that provide a robust signal window.

  • DMSO Tolerance: Evaluate the effect of dimethyl sulfoxide (DMSO), the solvent used for compound libraries, on the assay performance. The final DMSO concentration in the assay should typically not exceed 1%.

  • Incubation Time Optimization: Determine the optimal incubation times for each step of the assay to ensure the reaction reaches a stable endpoint.

  • Plate Uniformity Assessment: Perform a "dry run" with only positive and negative controls distributed across the entire plate to assess for any systematic plate effects (e.g., edge effects).

  • Statistical Validation (Z'-factor): The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[17]

    • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

      • μ_p and σ_p are the mean and standard deviation of the positive control.

      • μ_n and σ_n are the mean and standard deviation of the negative control.

    • Procedure:

      • Prepare a 384-well plate with half the wells containing the positive control and the other half containing the negative control.

      • Run the assay according to the optimized protocol.

      • Calculate the Z'-factor. The assay is considered validated for HTS when a Z' > 0.5 is consistently achieved.[17]

Phase 2: Primary Screening

Once the assay is validated, the primary screen of the entire pyridazine-based compound library can commence.

Pilot Screen

Before committing to the full library screen, a pilot screen of a smaller, representative subset of the library (e.g., 2,000 compounds) is highly recommended.[17] This step helps to:

  • Confirm the assay performance in the presence of a diverse set of compounds.

  • Estimate the hit rate.

  • Identify any unforeseen issues with the automation or workflow.

Full Library Screen

The full library screen is typically performed using automated liquid handling systems to ensure precision and throughput.[18][19]

Typical Screening Concentration: A final compound concentration of 10 µM is a common starting point for primary screens.[17]

Phase 3: Data Analysis and Hit Identification

The large volume of data generated during an HTS campaign requires robust data analysis methods to identify true hits from experimental noise.[20][21]

Data_Analysis_Flow Raw_Data Raw Plate Data Normalization Normalization (e.g., % Inhibition) Raw_Data->Normalization QC Plate QC (Z') Normalization->QC Hit_Scoring Hit Scoring (e.g., Z-score) QC->Hit_Scoring Hit_List Primary Hit List Hit_Scoring->Hit_List

Caption: Data Analysis and Hit Selection Workflow.

Data Normalization: Raw data is typically normalized to the plate controls (positive and negative) to account for plate-to-plate variability. For inhibition assays, data is often expressed as percent inhibition.

Hit Selection: A common method for hit selection is the Z-score, which indicates how many standard deviations a compound's response is from the mean of the plate.

  • Formula: Z-score = (x - μ) / σ

    • x is the value of the sample.

    • μ is the mean of all samples on the plate.

    • σ is the standard deviation of all samples on the plate.

A Z-score cutoff (e.g., Z-score < -3 for inhibitors or > 3 for activators) is typically used to define primary hits.

Phase 4: Hit Confirmation and Characterization

Primary hits from the HTS campaign require further validation to eliminate false positives and to characterize their activity.[22][23]

Hit Confirmation

The first step is to re-test the primary hits, preferably using freshly prepared compound solutions, in the primary assay to confirm their activity.[23]

Dose-Response Analysis

Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency (EC50 or IC50).

Secondary and Orthogonal Assays

To further validate the hits and eliminate assay artifacts, it is crucial to test them in a secondary or orthogonal assay.[24][25] This could be:

  • A different assay format that measures a different aspect of the target's biology.

  • A functional cellular assay to confirm activity in a more physiologically relevant context.[26]

  • A counter-screen to assess selectivity against related targets.

Cytotoxicity Assessment

It is important to assess the cytotoxicity of the hit compounds, as non-specific toxicity can lead to false-positive results in cell-based assays.[27][28] Common cytotoxicity assays include MTT or CellTiter-Glo assays.

Preliminary Structure-Activity Relationship (SAR)

The confirmed and validated hits can be analyzed to identify common chemical scaffolds and to establish preliminary SAR.[17] This analysis can guide the selection of analogs for further testing and inform the design of more potent and selective compounds. Clustering of active compounds based on chemical structure can provide early insights into promising chemical series.[29]

Conclusion

This application note provides a comprehensive and adaptable framework for the high-throughput screening of pyridazine-based compound libraries. By adhering to the principles of robust assay development, rigorous statistical validation, and a systematic hit confirmation process, researchers can confidently identify and advance promising new chemical entities for further drug discovery and development. The success of any HTS campaign relies on a deep understanding of the underlying biology and a commitment to data quality at every step of the process.

References

  • Current time information in Vhembe District Municipality, ZA. (n.d.). Google.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In High-Throughput Screening. Methods in Molecular Biology, vol 486. Humana Press.
  • Sportsman, J. R., & Ley, C. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial chemistry & high throughput screening, 6(4), 363–372.
  • Hit Identification. (n.d.). Vipergen. Retrieved February 17, 2026, from [Link]

  • Stennett, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 405-414.
  • Secondary Screening. (n.d.). Creative Biolabs. Retrieved February 17, 2026, from [Link]

  • Binkowski, B. F., Fan, F., & Wood, K. V. (2009). Live-Cell Luminescent Assays for GPCR Studies. Genetic Engineering & Biotechnology News, 29(16).
  • Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. (2024, June 19). Molecular Devices. Retrieved February 17, 2026, from [Link]

  • Koresawa, M., Okabe, T., & Nagano, T. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Biological & pharmaceutical bulletin, 42(3), 479–484.
  • What Is the Best Kinase Assay? (2025, July 3). BellBrook Labs. Retrieved February 17, 2026, from [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Gay, D. C., et al. (2005). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. BMC biotechnology, 5, 19.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved February 17, 2026, from [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved February 17, 2026, from [Link]

  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026, February 5). Infinix Bio. Retrieved February 17, 2026, from [Link]

  • Leveridge, M. V., & Yates, D. (2016). High-Throughput Cell Toxicity Assays. In High-Throughput Screening. Methods in Molecular Biology, vol 1439. Humana Press, New York, NY.
  • Overview of the Phases of Drug Discovery. (n.d.). Cambridge MedChem Consulting. Retrieved February 17, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry, 9(18), 2137-2140.
  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved February 17, 2026, from [Link]

  • Hit & Lead Discovery | Hit Identification. (n.d.). AXXAM. Retrieved February 17, 2026, from [Link]

  • Stennett, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 405-414.
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review.
  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved February 17, 2026, from [Link]

  • Advancing label-free screening technologies to enhance drug discovery efficiency. (2026, January 29). Expert Opinion on Drug Discovery.
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2016).
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2019). Current opinion in structural biology, 55, 108–115.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011).
  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. Retrieved February 17, 2026, from [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. Retrieved February 17, 2026, from [Link]

  • High-Throughput Screening & Discovery. (n.d.). Southern Research. Retrieved February 17, 2026, from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved February 17, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Uncountable. Retrieved February 17, 2026, from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2016). Biomolecular screening, 21(6), 577–591.
  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. Retrieved February 17, 2026, from [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2007). Journal of biomolecular screening, 12(5), 624–633.
  • Data analysis approaches in high throughput screening. (2014). Slideshare.
  • What is label-free screening and why use it in drug discovery?. (2012). Drug Target Review.
  • Label-free High Content Screening. (2015, October 2). PHI - Phase Holographic Imaging. Retrieved February 17, 2026, from [Link]

  • Label-free technologies for monitoring drug interactions. (2015). Drug Target Review.
  • Principles and Applications of Label-free Detection. (2023, June 7). Biocompare. Retrieved February 17, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2018). RSC medicinal chemistry, 9(10), 1369–1389.

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Method

Application Note: Protocol for Assessing Vasorelaxant Activity of Pyridazin-3-one Derivatives

Introduction & Pharmacological Context Pyridazin-3-one derivatives represent a privileged scaffold in cardiovascular medicinal chemistry, historically significant for their dual activity as calcium sensitizers and phosph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Pyridazin-3-one derivatives represent a privileged scaffold in cardiovascular medicinal chemistry, historically significant for their dual activity as calcium sensitizers and phosphodiesterase (PDE) inhibitors (specifically PDE3 and PDE4). Unlike simple vasodilators, these compounds often exhibit "inodilator" properties—combining positive inotropy with systemic vasorelaxation.

When assessing new derivatives, it is insufficient to merely observe relaxation. The protocol must distinguish between:

  • Endothelium-dependent mechanisms (e.g., NO release).

  • Direct smooth muscle relaxation (e.g., PDE inhibition,

    
     channel opening, or Calcium channel blockade).
    

This guide outlines a rigorous ex vivo isolated rat thoracic aorta assay designed to deconvolute these specific pathways.

Experimental Setup & Physiological Buffer[1][2][3][4]

The "Life-Support" System: Krebs-Henseleit Solution (KHS)

The integrity of the assay relies entirely on the buffer. Pyridazin-3-ones are often lipophilic; therefore, the buffer system must be stable to prevent precipitation when co-solvents (DMSO) are introduced.

Table 1: Modified Krebs-Henseleit Buffer Composition (pH 7.4)

ComponentConcentration (mM)Function
NaCl118.0Osmotic balance & AP generation
KCl4.7Resting membrane potential maintenance
CaCl₂2.5Contractility source (Critical for PE response)
MgSO₄1.2Membrane stability
KH₂PO₄1.2pH buffering
NaHCO₃25.0Bicarbonate buffer system (requires carbogen)
Glucose11.0Metabolic substrate
  • Gas Phase: Continuous aeration with Carbogen (95% O₂ / 5% CO₂) is mandatory to maintain pH 7.4.

  • Temperature: 37°C ± 0.5°C.

Compound Preparation (Pyridazinone Specifics)

Pyridazin-3-one derivatives frequently suffer from poor aqueous solubility.

  • Stock Solution: Dissolve in 100% DMSO at 10 mM or 100 mM.

  • Working Solutions: Serial dilutions in distilled water.

  • Constraint: Final bath concentration of DMSO must never exceed 0.1% (v/v), as DMSO >0.2% can induce non-specific relaxation.

Tissue Preparation & Mounting (The Art of the Ring)

Causality Note: Rough handling destroys the endothelium. If the endothelium is damaged during dissection, you cannot distinguish between a direct PDE inhibitor and an NO-dependent vasodilator.

  • Harvesting: Euthanize male Wistar rats (250–300 g) via cervical dislocation or pentobarbital overdose. Rapidly excise the thoracic aorta.

  • Cleaning: Place in ice-cold KHS. Using fine micro-dissecting scissors, remove adventitial fat. Do not stretch the vessel.

  • Sectioning: Cut into 3–4 mm rings.

  • Mounting: Suspend rings between two stainless steel wire hooks in a 10–20 mL organ bath.

    • Hook 1: Fixed to the bottom.[1]

    • Hook 2: Connected to an isometric force transducer (e.g., Grass FT03 or ADInstruments).

Experimental Workflow

Equilibration & Tension Optimization

The resting tension sets the sensitivity of the contractile apparatus.

  • Resting Tension: Apply 1.5 g to 2.0 g of tension.

  • Duration: 60 minutes.

  • Wash: Replace buffer every 15 minutes to remove metabolites.

The "Self-Validating" Step: Endothelium Integrity Check

Before testing the pyridazinone, you must prove the tissue is functional.

  • Pre-contract: Add Phenylephrine (PE, 1 µM). Wait for a stable plateau.

  • Challenge: Add Acetylcholine (ACh, 10 µM).

  • Criteria:

    • >80% Relaxation: Endothelium is intact (Use for Protocol A).

    • <10% Relaxation: Endothelium is denuded/damaged (Use for Protocol B or discard).

Visualization: The Experimental Workflow

G Start Dissection & Cleaning (Ice-Cold KHS) Mount Mounting (2g Tension) Start->Mount Equil Equilibration (60 min, Wash x4) Mount->Equil PreCon Pre-Contraction (PE 1µM) Equil->PreCon Check ACh Challenge (10µM) PreCon->Check Decision Relaxation >80%? Check->Decision Exp_Endo Exp A: Endothelium Intact Assay Decision->Exp_Endo Yes Exp_Denuded Exp B: Denuded Assay (Direct Action) Decision->Exp_Denuded No (or Mechanical Removal)

Figure 1: Decision tree for aortic ring preparation ensures data integrity by validating endothelial function prior to compound testing.

Vasorelaxation Protocols

Protocol A: Cumulative Concentration-Response Curve (CCRC)
  • Pre-contraction: Induce stable contraction with Phenylephrine (PE, 1 µM) OR High

    
     (KCl, 60-80 mM).
    
    • Expert Insight: If your pyridazinone relaxes PE-induced contraction but fails against KCl-induced contraction, it suggests the compound acts as a Calcium Channel Blocker (CCB) or Potassium Channel Opener, rather than a PDE inhibitor.

  • Dosing: Once the plateau is stable, add the pyridazin-3-one derivative cumulatively (

    
     M to 
    
    
    
    M) in half-log increments.
  • Timing: Wait for the response to plateau (approx. 5–10 mins) before the next dose.

Protocol B: Mechanistic Deconvolution

To pinpoint the mechanism (NO vs. Prostacyclin vs. PDE), incubate rings with specific blockers for 20 minutes before pre-contraction and subsequent pyridazinone dosing.

Table 2: Mechanistic Blockers

BlockerConcentrationPathway BlockedInterpretation
L-NAME 100 µMNitric Oxide Synthase (eNOS)If potency drops, mechanism is NO-dependent.
Indomethacin 10 µMCyclooxygenase (COX)If potency drops, mechanism involves Prostacyclin (PGI₂).
Glibenclamide 10 µM

Channels
Checks for K-channel opening activity.
Propranolol 1 µM

-Adrenoceptors
Rules out

-adrenergic agonism.

Mechanistic Logic: Pyridazinones & PDE Inhibition[5][6][7][8][9]

Pyridazin-3-one derivatives (like Levosimendan or Milrinone analogs) often act by inhibiting PDE3 or PDE4 in vascular smooth muscle cells (VSMC). This prevents the breakdown of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for Calcium-Calmodulin, leading to relaxation.

Visualization: Signaling Pathway

Signaling Agonist Agonist (PE) Receptor GPCR Agonist->Receptor ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AMP AMP (Inactive) cAMP->AMP Normal Breakdown PKA PKA (Active) cAMP->PKA Activates AC->cAMP PDE PDE3 / PDE4 PDE->AMP Catalyzes Pyridazinone Pyridazin-3-one Derivative Pyridazinone->PDE INHIBITS MLCK MLCK (Inactivated) PKA->MLCK Phosphorylates (Inhibits) Relaxation VASORELAXATION MLCK->Relaxation Reduced Actin-Myosin Interaction

Figure 2: Mechanism of Action. Pyridazin-3-one derivatives inhibit PDE, accumulating cAMP, which drives PKA-mediated inhibition of the contractile machinery.

Data Analysis & Statistical Validity

Calculation of Relaxation

Relaxation is expressed as a percentage of the pre-contraction tension (induced by PE or KCl).



Where:

  • 
     = Tension at plateau before adding the test compound.
    
  • 
     = Tension remaining after adding the test compound.
    
IC50 Determination

Do not estimate visually. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

  • Equation:

    
    
    
Statistical Tests
  • Comparison of IC50s: One-way ANOVA followed by Tukey’s post-hoc test.

  • Curve Comparison: Two-way ANOVA (Concentration x Treatment) to compare the entire dose-response curve of the derivative vs. the derivative + L-NAME.

References

  • RSC Publishing. (2020). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.[2] Royal Society of Chemistry.

  • National Institutes of Health (NIH). (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity.[3][2][4][5] Bioorganic & Medicinal Chemistry.[3][6][2][4]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules.[1][7][8][3][6][2][4][9][10]

  • Protocol Online. (2009).[11] Protocol for Aortic Ring Assay.[1][11][12][7]

  • Journal of Applied Physiology. (2015). Endothelial-derived hyperpolarization contributes to acetylcholine-mediated vasodilation.[13]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the selectivity of pyridazine kinase inhibitors

Topic: Improving Selectivity & Potency of Pyridazine-Based Small Molecules Status: Operational | Tier: Advanced R&D Support Welcome, Colleague. You are accessing the specialized support hub for Pyridazine Scaffold Optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Selectivity & Potency of Pyridazine-Based Small Molecules

Status: Operational | Tier: Advanced R&D Support

Welcome, Colleague.

You are accessing the specialized support hub for Pyridazine Scaffold Optimization .

Pyridazines (1,2-diazines) and their fused analogs (e.g., imidazo[1,2-b]pyridazines) are "privileged scaffolds" in kinase discovery. They offer unique electronic properties—specifically the low pKa of the N2 nitrogen—which allows for distinct hydrogen-bonding patterns compared to ubiquitous pyrimidines or quinolines.

However, their compact nature often leads to "Flat SAR" (Structure-Activity Relationship), where structural changes fail to discriminate between the target kinase and the broader kinome (off-targets like DYRK, CLK, or GSK3).

This guide addresses the three critical failure modes in pyridazine design: Promiscuity (Thermodynamic Selectivity) , Short Duration of Action (Kinetic Selectivity) , and Cellular Disconnects .

Module 1: Structural Engineering & Thermodynamics

Issue: "My pyridazine series hits too many kinases (Low Selectivity Index)."

Diagnosis: Your scaffold likely relies too heavily on the conserved Hinge Region interactions. To gain selectivity, you must exploit the non-conserved regions: the Gatekeeper , the Solvent Front , and the DFG-motif .

The Solution: Vector-Based Decoration

The imidazo[1,2-b]pyridazine core binds the hinge via the bridgehead nitrogen (acceptor) and the C3-substituent (donor). You must elaborate vectors away from this axis.

Diagram 1: The Pyridazine Selectivity Vector Map (This diagram visualizes where to attach substituents to hit specific pocket regions.)

Pyridazine_SAR Core Imidazo[1,2-b]pyridazine (Hinge Binder) Gatekeeper Gatekeeper Residue (Selectivity Filter) Core->Gatekeeper C3 Substituent (e.g., bulky aryl) Solvent Solvent Front (Solubility & IP) Core->Solvent C6 Substitution (e.g., Morpholine/Piperazine) BackPocket Hydrophobic Back Pocket (Type II / DFG-out) Core->BackPocket C3 Amide Linker (Deep cavity access) Selectivity Selectivity Gatekeeper->Selectivity Size exclusion (Thr vs Met) Properties Properties Solvent->Properties LogD reduction

Caption: Vector map for imidazo[1,2-b]pyridazine optimization. C3 targets the Gatekeeper/Back Pocket; C6 targets the Solvent Front.

Troubleshooting FAQ: Structural Design

Q: I have a 'flat' SAR. How do I induce selectivity against close homologs? A: Target the Gatekeeper residue .

  • Mechanism: If your target has a small gatekeeper (e.g., Threonine in p38 MAPK or PLK1) and the off-target has a large one (e.g., Methionine in EGFR), introduce a bulky group at the C3 position of the imidazo[1,2-b]pyridazine.

  • Chemical Tactic: Replace a simple phenyl ring with a substituted naphthyl or indole group. The steric clash will prevent binding to the large-gatekeeper off-targets [1, 2].

Q: My compound is potent but insoluble. Does improving solubility hurt selectivity? A: Not if you target the Solvent Front (C6 position) .

  • Mechanism: The C6 position of the pyridazine ring points towards the solvent.

  • Chemical Tactic: Introduce solubilizing groups like morpholine or piperazine here. Unlike hinge modifications, these groups rarely disrupt binding affinity but drastically improve LogD. In TAK1 inhibitors, C6-morpholine substitution maintained potency while improving physicochemical properties [3].[1]

Module 2: Kinetic Selectivity (Residence Time)

Issue: "My IC50 is nanomolar, but washout in cells is too fast."

Diagnosis: You are relying on Thermodynamic Potency (


) rather than Kinetic Selectivity  (Residence Time, 

). Many successful pyridazine drugs (e.g., Ponatinib ) work because they stay bound to the target longer than they do to off-targets [4].
The Solution: Type II Design (DFG-out Targeting)

Pyridazines are excellent scaffolds for Type II inhibitors (binding the inactive kinase conformation).

  • The Linker: Attach an amide or urea linker at the C3 position.

  • The Tail: Extend a hydrophobic moiety (e.g., trifluoromethyl-phenyl) to occupy the allosteric pocket created when the DFG motif moves out.

  • Result: This induces a "lid-latching" mechanism, significantly increasing residence time (

    
    ).
    
Protocol: Jump Dilution Assay (Measuring

)

Do not rely on standard IC50 assays to measure residence time. Use this protocol.

Reagents:

  • Target Kinase (Active)

  • Fluorescent Tracer (or Radiolabeled ATP)

  • Test Compound (Pyridazine analog)

  • Rapid Dilution Buffer (100x volume)

Workflow:

  • Incubation: Incubate Kinase + Compound at 10x IC50 concentration for 60 minutes (Reach equilibrium).

  • The Jump: Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP (or Tracer). This prevents re-binding of the compound.

  • Measurement: Monitor enzymatic activity (or Tracer displacement) continuously over 4 hours.

  • Analysis: Plot % Activity vs. Time. Fit to a single exponential decay:

    
    
    
  • Calculation: Residence Time

    
    
    

Success Metric: A target residence time of >60 minutes typically correlates with superior cellular efficacy, even if biochemical IC50 is similar to off-targets [5].

Module 3: Cellular & Clinical Translation

Issue: "Potent in enzyme assays, weak in cells."

Diagnosis: This is often due to ATP Competition . Intracellular ATP is ~1-5 mM, while biochemical assays often use 10-100 µM. If your pyridazine is a pure ATP-competitive inhibitor (Type I), its cellular potency will shift drastically.

Diagram 2: The Validation Logic Flow (Use this decision tree to diagnose the disconnect.)

Troubleshooting_Flow Start Issue: High Biochemical Potency Low Cellular Activity Check1 Check Permeability (PAMPA / Caco-2) Start->Check1 Check2 Check ATP Km Shift Start->Check2 Decision1 Is Permeability Low? Check1->Decision1 Decision2 Is IC50 shift > 10x at 1mM ATP? Check2->Decision2 Action1 Modify Solvent Front (C6) Reduce TPSA / H-bond Donors Decision1->Action1 Yes Action3 Investigate Active Transport (P-gp efflux) Decision1->Action3 No (It's efflux) Action2 Switch to Type II Design (Target DFG-out) Decision2->Action2 Yes

Caption: Decision tree for diagnosing enzyme-to-cell potency drop-offs.

Summary of Optimization Rules
FeatureModification ZoneChemical StrategyEffect
Potency (Hinge) Core ScaffoldImidazo[1,2-b]pyridazineEstablishes baseline affinity (1-100 nM).
Selectivity (Gate) C3 PositionBulky Aryl / IndoleExcludes kinases with small gatekeepers.
Solubility C6 PositionMorpholine / PiperazineIncreases solubility without affecting hinge binding.
Residence Time C3 LinkerAmide/Urea + HydrophobeAccesses DFG-out pocket (Type II); slows

.

References

  • Tamayo, N., et al. (2005).[2][3] "Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters.

  • Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase A." ChemMedChem. (Discusses gatekeeper strategies applicable to pyridazines).

  • Homan, K. T., et al. (2014). "Structural and Functional Analysis of TAK1 Inhibitors." Bioorganic & Medicinal Chemistry. (Demonstrates C6-morpholine utility).

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase." Journal of Medicinal Chemistry. (The Ponatinib discovery paper).[4]

  • Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.

Sources

Optimization

Technical Support Center: Navigating the Reactivity of the Difluoroethoxy Group

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the difluoroethoxy (OCF₂H) functional group. This guide provides in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the difluoroethoxy (OCF₂H) functional group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this unique moiety. The difluoroethoxy group is increasingly valued in medicinal chemistry for its ability to modulate properties like metabolic stability, lipophilicity, and target binding affinity.[1][2] However, its unique electronic nature can also present stability challenges under certain synthetic conditions. This resource is designed to help you anticipate and address these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries about the difluoroethoxy group.

Q1: What makes the difluoroethoxy group so desirable in drug discovery?

The difluoroethoxy (OCF₂H) group is considered a privileged functional group because it offers a unique combination of properties. Unlike the more common trifluoromethoxy (OCF₃) group, the OCF₂H moiety can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within a protein's active site.[1] Furthermore, it exhibits "dynamic lipophilicity," meaning it can alter its lipophilicity based on the surrounding chemical environment through bond rotation.[1] This modulation of electronic and physical properties can lead to improved metabolic stability, enhanced cell membrane permeability, and better pharmacokinetic profiles in drug candidates.[1]

Q2: Why is the difluoroethoxy group sometimes unstable?

The instability of the difluoroethoxy group stems from the C-O ether bond, which, like other ethers, is susceptible to cleavage under strong acidic conditions.[3][4][5] The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the ether oxygen and the adjacent C-H bond. While generally more stable than a simple alkyl ether, it can be labile under forcing conditions involving strong acids, certain Lewis acids, and sometimes aggressive hydrogenation, leading to cleavage or defluorination.

Q3: Under what general conditions should I be most cautious?

Caution is advised under the following conditions:

  • Strong Brønsted Acids: Reagents like HBr, HI, and neat trifluoroacetic acid (TFA) at elevated temperatures can protonate the ether oxygen, initiating cleavage.[3][5]

  • Strong Lewis Acids: Reagents such as BBr₃ are explicitly designed for ether cleavage and will likely cleave the OCF₂H group.

  • Forcing Hydrogenation Conditions: High-pressure hydrogenolysis with highly active catalysts (e.g., Pd/C) can sometimes lead to C-O bond scission.

  • Strongly Basic/Nucleophilic Conditions: While more resistant than many esters, prolonged exposure to strong bases at high temperatures may lead to degradation, particularly if the attached scaffold has activating features.

Q4: How does the stability of the difluoroethoxy (OCF₂H) group compare to a methoxy (OCH₃) or trifluoromethoxy (OCF₃) group?

The stability generally follows the trend: OCF₃ > OCF₂H > OCH₃.

  • Trifluoromethoxy (OCF₃): This group is exceptionally stable due to the high strength of the C-F bonds and the steric shielding of the C-O bond by the three fluorine atoms. It is resistant to most acidic and basic conditions.

  • Difluoroethoxy (OCF₂H): It is significantly more stable than a simple methoxy group but remains susceptible to cleavage by strong acids, which is the primary liability.[3][4]

  • Methoxy (OCH₃): This group is well-known to be cleaved by strong acids like HBr, HI, and BBr₃. It serves as a baseline for ether instability.

Section 2: Troubleshooting Guide: Instability by Reaction Type

This section provides detailed troubleshooting for specific experimental challenges.

Issue 1: Cleavage Under Strong Acidic Conditions

This is the most frequently encountered instability issue with the difluoroethoxy group. It often occurs during the removal of acid-labile protecting groups like Boc (tert-butyloxycarbonyl) or during salt formation.

  • Symptoms:

    • Significantly reduced yield of the desired product.

    • Appearance of a major byproduct corresponding to the hydroxylated parent molecule (Ar-OH).

    • Detection of difluoromethyl-containing byproducts in the reaction headspace or solvent by MS.

  • Root Cause Analysis: The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. The subsequent nucleophilic attack by a counter-ion (e.g., Br⁻) or solvent cleaves the C-O bond. This can occur via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the molecule to which the OCF₂H group is attached.[4][5]

Diagram: Acid-Catalyzed Cleavage of an Aryl Difluoroethoxy Ether

A simplified representation of the Sₙ2-like cleavage pathway.

AcidCleavage cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A Ar-O-CF₂H B Ar-O⁺(H)-CF₂H A->B Fast Equilibrium H_plus H⁺ B_c Ar-O⁺(H)-CF₂H Nu X⁻ (e.g., Br⁻) Nu->B_c C Ar-OH B_c->C Slow (Rate-Determining) D X-CF₂H TroubleshootingWorkflow Start Low Yield or Impurity Observed CheckSM Analyze Crude Reaction Mixture: 1. LC-MS 2. ¹⁹F NMR Start->CheckSM IsSM Is Starting Material Present? CheckSM->IsSM IsOH Is Hydroxylated Byproduct (Ar-OH) Present? IsSM->IsOH No SlowRxn Conclusion: Reaction is too slow or incomplete. Optimize conditions (temp, time, conc.). IsSM->SlowRxn Yes IsDefluor See Evidence of Defluorination by MS (e.g., -F, -2F peaks)? IsOH->IsDefluor No Cleavage Conclusion: OCF₂H group cleavage occurred. Re-evaluate reaction conditions (See Acid/Hydrogenation Guide). IsOH->Cleavage Yes Decomposition Conclusion: Complex decomposition or defluorination. Consider milder reagents or redesign synthetic route. IsDefluor->Decomposition Yes Other Other side reaction. Characterize major impurities. IsDefluor->Other No

Caption: Troubleshooting Workflow for Low Yield.

Analytical Methods for Detecting Degradation

Proactive monitoring is key to developing robust synthetic steps. A combination of techniques provides the most comprehensive picture.

TechniqueApplication & Insights
LC-MS The primary tool for routine monitoring. Allows for the separation and identification of the desired product, starting material, and byproducts. Look for the mass of the hydroxylated byproduct (M-48). Can also detect defluorinated species. [6][7]
¹⁹F NMR Highly specific for fluorine-containing molecules. The difluoroethoxy group has a characteristic signal (a triplet due to coupling with the proton). The appearance of new signals in the ¹⁹F spectrum is a definitive indicator of degradation or side reactions involving the fluorine atoms.
HPLC-UV A quantitative method for assessing purity and mass balance. [8]If the total peak area of all components decreases significantly over time, it may suggest the formation of non-UV active or volatile byproducts.
Protocol: Setting Up an LC-MS Method for Stability Monitoring
  • Sample Preparation: At each time point (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot (~5-10 µL) of the reaction mixture. Quench it immediately by diluting into a larger volume (1 mL) of a 50:50 acetonitrile:water solution.

  • Chromatography:

    • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a fast gradient (e.g., 5% to 95% B in 5 minutes) to quickly assess the complexity of the mixture.

  • Mass Spectrometry:

    • Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all components.

    • Analysis: Extract the ion chromatograms for the expected mass of your starting material, product, and potential byproducts, especially the hydroxylated species (M-CHF₂ or [M-49+H]⁺).

References

  • Loison, A., et al. (2025). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. ResearchGate. Available at: [Link]

  • Tota, A., et al. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]

  • ACS. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. American Chemical Society. Available at: [Link]

  • RSC Publishing. (2012). Analytical Methods PAPER. Royal Society of Chemistry. Available at: [Link]

  • Doi, R., & Ogoshi, S. (2025). Chemical Strategies for the Cleavage of the C(sp)−F Bonds in Perfluoroalkyl Groups. European Journal of Organic Chemistry. Available at: [Link]

  • University of California. (n.d.). Incompatible chemicals. University of California, Riverside. Available at: [Link]

  • Van Hoven, R. L., et al. (2017). Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. EAG Laboratories. Available at: [Link]

  • ResearchGate. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Princeton University. (n.d.). Examples of Incompatible Chemicals. Princeton University. Available at: [Link]

  • Bennett, G. P., et al. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. Available at: [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • RSC Publishing. (n.d.). Kinetics and mechanism of the thermal decomposition of difluoroacetic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Protecting Groups. University of Rochester. Available at: [Link]

  • Seebach, D., et al. (n.d.). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

  • Google Patents. (n.d.). WO2009056487A1 - Methods for stabilizing lithiated halogen-substituted aromatic compounds. Google Patents.
  • Li, W., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC. Available at: [Link]

  • ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Incompatible Chemicals. Risk Management and Safety. Available at: [Link]

  • ResearchGate. (2025). Decomposition Mechanism of Fluorinated Compounds in Water Plasmas Generated Under Atmospheric Pressure. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Late‐stage site‐selective C−H oxidations mediated by TFDO. ResearchGate. Available at: [Link]

  • PubMed. (2009). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. PubMed. Available at: [Link]

  • ScienceDaily. (2023). Chemists develop reaction cascade to produce fluorinated molecules. ScienceDaily. Available at: [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. PubMed. Available at: [Link]

  • Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. Available at: [Link]

  • Wang, Y., et al. (2025). CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. PMC. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • Taylor & Francis. (n.d.). Protecting groups – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Cell Press. (n.d.). Stability challenges of electrocatalytic oxygen evolution reaction: From mechanistic understanding to reactor design. Cell Press. Available at: [Link]

  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros. Available at: [Link]

  • NIH. (n.d.). Aliphatic C—H Oxidations for Late-Stage Functionalization. PMC. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Protecting Groups for Peptide Synthesis. YouTube. Available at: [Link]

  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. Available at: [Link]

  • PubMed. (2007). Stability of metal-glutathione complexes during oxidation by hydrogen peroxide and Cu(II)-catalysis. PubMed. Available at: [Link]

  • ResearchGate. (2025). Theoretical study on the thermal decomposition mechanism of 3,3′-dinitro-4,4′-azoxyfurazan. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Hydrogenation in the Vitamins and Fine Chemicals Industry - An Overview. ResearchGate. Available at: [Link]

  • RSC Publishing. (2019). Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions. Physical Chemistry Chemical Physics. Available at: [Link]

  • Frontiers. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2023). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. ResearchGate. Available at: [Link]

  • Argonne National Laboratory. (2020). Dynamic stability of active sites in hydr(oxy)oxides for the oxygen evolution reaction. Argonne National Laboratory. Available at: [Link]

Sources

Troubleshooting

Troubleshooting poor reproducibility in in vitro assays with pyridazine compounds

Technical Support Guide for In Vitro Assay Optimization Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Poor Reproducibility with Pyridazine Scaffolds Introduction: The Pyridazine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide for In Vitro Assay Optimization

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Poor Reproducibility with Pyridazine Scaffolds

Introduction: The Pyridazine Paradox

Welcome. If you are here, you are likely observing erratic IC50 values, "cliff-edge" dose-response curves, or unexplained fluorescence backgrounds in your assays involving pyridazine-based compounds.

Pyridazine (1,2-diazine) is a privileged scaffold in medicinal chemistry, valued for its ability to engage in


-

stacking and act as a hydrogen bond acceptor.[1] However, these same physicochemical properties introduce specific failure modes in aqueous buffers. This guide addresses the three "Silent Killers" of pyridazine data integrity: Colloidal Aggregation , Aqueous Instability (Precipitation) , and Photophysical Interference .
Module 1: The "Crash Out" (Solubility & Precipitation)

User Query: "My compound is soluble in 100% DMSO, but my assay results fluctuate wildly between replicates. Is it a pipetting error?"

Diagnosis: It is likely not a pipetting error, but a kinetic solubility failure . Pyridazines often possess moderate-to-high lipophilicity (LogP > 3). When a DMSO stock is spiked into an aqueous buffer, the compound may form a transient supersaturated solution that precipitates ("crashes out") over the course of the assay incubation time.

The Mechanism: DMSO is hygroscopic.[2][3] If your source plate is left unsealed, it absorbs atmospheric water. As water content in DMSO rises (even to 5-10%), the solubility of lipophilic pyridazines drops exponentially, leading to micro-precipitation before the compound even reaches the assay well.

Technical Protocol 1.0: The "Crash" Check

Do not assume solubility based on clear DMSO stocks.

  • Prepare: Dilute your compound to 2x the highest assay concentration in the exact assay buffer (e.g., PBS + 1% DMSO).

  • Incubate: Let stand for the duration of your standard assay (e.g., 60 mins) at room temperature.

  • Read: Measure Absorbance at 600nm (turbidity) or use a Nephelometer.

  • Validate:

    • OD600 < 0.005: Soluble.

    • OD600 > 0.01: Precipitate forming. Data is invalid.

Data Summary: Solvent Tolerance for Pyridazines

ParameterStandard ConditionPyridazine Risk FactorRemediation
DMSO Storage -20°C, Plastic sealsHygroscopic water uptake causes crash-outStore in aliquots; use heat-sealed foil.
Assay Buffer PBS pH 7.4Protonation of N (pKa ~2.3) alters solubilityCheck solubility at pH 5.0 vs 7.4.
Dilution Method Serial dilution in buffer"Carry-over" of precipitateIntermediate Dilution: Dilute in 100% DMSO first, then spike to buffer.
Module 2: Colloidal Aggregation (The False Positive)

User Query: "I have a potent hit (IC50 < 1 µM), but the structure-activity relationship (SAR) is flat. Changing the R-group doesn't change the potency."

Diagnosis: You are likely seeing Promiscuous Inhibition via Aggregation . Planar heterocycles like pyridazine are prone to stacking in aqueous solution, forming colloidal particles (100–1000 nm). These colloids sequester enzymes non-specifically, inhibiting them by surface adsorption rather than active site binding.

The Causality: This phenomenon, extensively characterized by Shoichet et al., occurs above a Critical Aggregation Concentration (CAC). If your IC50 is near the CAC, your "inhibition" is a physical artifact.

Technical Protocol 2.0: The Detergent Challenge

This is the gold-standard test to rule out aggregation.

Principle: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific 1:1 ligand-protein binding.

Workflow:

  • Control Arm: Run your standard dose-response curve.

  • Challenge Arm: Run the same curve with the addition of 0.01% Triton X-100 (or 0.005% Tween-80) to the assay buffer.

  • Analysis:

ObservationInterpretationAction
IC50 Unchanged True BinderProceed to hit-to-lead.
IC50 Shifts > 10x AggregatorDiscard compound; it is a false positive.
IC50 Shifts 2-5x Mixed ModeOptimize buffer; check protein stability.
Module 3: Visualizing the Failure Modes

The following logic tree helps you isolate the root cause of poor reproducibility.

PyridazineTroubleshooting Start Start: Poor Reproducibility CheckSolubility Step 1: Check Turbidity (OD600) Start->CheckSolubility IsTurbid Turbidity Detected? CheckSolubility->IsTurbid Precipitation Issue: Precipitation Action: Lower conc. or change buffer pH IsTurbid->Precipitation Yes CheckDetergent Step 2: Detergent Challenge (Add 0.01% Triton X-100) IsTurbid->CheckDetergent No ShiftIC50 Did IC50 increase >10x? CheckDetergent->ShiftIC50 Aggregation Issue: Colloidal Aggregation Action: Discard Hit ShiftIC50->Aggregation Yes CheckFluorescence Step 3: Check Autofluorescence (Scan 300-600nm) ShiftIC50->CheckFluorescence No Interference Issue: Optical Interference Action: Switch to Red-Shifted Dye or Luminescence CheckFluorescence->Interference Signal Detected Valid Result: Valid Binder Proceed to SAR CheckFluorescence->Valid Signal Clean

Caption: Decision tree for isolating physicochemical artifacts in pyridazine assays.

Module 4: Surface Adsorption (The "Sticky" Compound)

User Query: "My IC50 decreases (potency improves) when I add BSA to the buffer. This makes no sense."

Diagnosis: Actually, it makes perfect sense if you have Non-Specific Binding (NSB) to the plastic plate.

  • Without BSA: Your lipophilic pyridazine sticks to the polystyrene walls. The free concentration

    
     is much lower than you think. You see low potency.
    
  • With BSA: The BSA coats the plastic walls, preventing the compound from sticking to the plate. While some compound binds to BSA, the net effect is often higher availability for the target compared to the plastic-loss scenario.

The Science: Polystyrene (PS) is hydrophobic. Pyridazines with aromatic substituents adsorb rapidly to PS.

Remediation Protocol:

  • Plate Material: Switch to Low-Binding Polypropylene (PP) or Glass-Coated plates for compound dilution.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo) to shoot compounds directly from source to assay well, minimizing contact with intermediate plastic tips.

  • Buffer Additive: Always include 0.01% detergent or carrier protein (BSA/HSA) to saturate plastic sites before adding the compound.

Module 5: Optical Interference (Autofluorescence)

User Query: "I see high background signal in my fluorescence intensity assay."

Diagnosis: Pyridazine derivatives can be fluorogenic, particularly when protonated or substituted with electron-donating groups (e.g., amino-pyridazines). They often absorb in the UV/Blue (300-400nm) and emit in the Blue/Green (400-500nm).

The Fix:

  • Spectral Scan: Run an emission scan of your compound alone in assay buffer.

  • Red-Shift: If your compound emits blue light, switch your assay readout to a red-shifted fluorophore (e.g., Alexa Fluor 647 or Cy5) or use Time-Resolved Fluorescence (TR-FRET), which delays the read to allow compound fluorescence (short lifetime) to decay.

References
  • Shoichet, B. K. (2006).[4] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols, 1(2), 550-553.[4]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound-Mediated Assay Interference.

  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.

  • Meanwell, N. A. (2017).[5] The Pyridazine Ring System: A Focus on Its Application in Drug Discovery. Journal of Medicinal Chemistry.

Sources

Optimization

Pyridazine Optimization Hub: Technical Support &amp; Troubleshooting Center

Status: Online Operator: Senior Application Scientist Topic: Amination of Dichloropyridazines (Focus: 3,6-Dichloropyridazine) Welcome to the Pyridazine Optimization Hub. You are likely here because the pyridazine ring is...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Amination of Dichloropyridazines (Focus: 3,6-Dichloropyridazine)

Welcome to the Pyridazine Optimization Hub.

You are likely here because the pyridazine ring is deceivingly simple. While 3,6-dichloropyridazine is a standard scaffold in kinase inhibitor discovery, its amination is fraught with specific pitfalls: hydrolysis to pyridazinones , uncontrollable bis-amination , and catalyst poisoning during metal-mediated couplings.

This guide is not a textbook. It is a troubleshooting engine designed to unstuck your specific chemistry.

Part 1: The Decision Matrix (Workflow Visualization)

Before optimizing a failed reaction, determine if you are using the correct mechanism for your substrate's energy profile.

AminationWorkflow Start Substrate: Dichloropyridazine Check Target: Mono- or Bis-Amination? Start->Check Mono Target: Mono-Amination Check->Mono Bis Target: Bis-Amination Check->Bis Nucleophile Nucleophile Type? Mono->Nucleophile Method1 Method A: SNAr (Thermal) Bis->Method1 Requires Forcing Cond. Aliphatic Aliphatic Amine (1°/2°) Nucleophile->Aliphatic Aniline Aniline / Weak Nuc Nucleophile->Aniline Aliphatic->Method1 High Success Aniline->Method1 Low Yield / High Temp Method2 Method B: Buchwald-Hartwig (Pd-Catalyzed) Aniline->Method2 Preferred Hydrolysis Risk: Hydrolysis to Pyridazinone Method1->Hydrolysis If wet solvent/base used

Figure 1: Reaction Selection Workflow. Use SNAr for aliphatic amines on the first chloride. Switch to Pd-catalysis for anilines or the second chloride displacement to avoid harsh conditions that promote decomposition.

Part 2: Troubleshooting Guides (Q&A Format)
Ticket #001: "I'm getting a mixture of mono- and bis-aminated products."

Diagnosis: The 3,6-dichloropyridazine scaffold is highly activated. Once the first amine is installed, the ring becomes more electron-rich, theoretically deactivating the second chloride. However, at high temperatures or high concentrations, the reactivity difference isn't sufficient to prevent the second attack.

The Fix:

  • Stoichiometry Control: Do not use a large excess of amine. Use 0.95 to 1.0 equivalents . It is better to leave some starting material (which is easy to separate due to polarity differences) than to over-aminate.

  • The "Slow Addition" Protocol:

    • Dissolve the dichloropyridazine in the solvent (e.g., EtOH or n-BuOH).

    • Dissolve the amine and base (DIPEA) in a separate vial.

    • Add the amine solution dropwise to the pyridazine solution at 0°C or Room Temperature . Only heat after addition is complete if conversion is low.

  • Solvent Switch: Switch from polar aprotic (DMF/DMSO) to protic solvents (Ethanol/Isopropanol). Protic solvents solvate the nucleophile (amine), slightly reducing its reactivity (homogenizing the kinetics) and allowing better discrimination between the mono- and bis-pathways.

Ticket #002: "My product mass is M+16 / M+18 (Hydrolysis), or I see a Pyridazinone."

Diagnosis: This is the most common failure mode. Pyridazines are electron-deficient. In the presence of water and base (especially hydroxide), the chloride is displaced by


. The resulting hydroxypyridazine rapidly tautomerizes to the pyridazinone  (amide-like structure), which is thermodynamically stable and dead to further 

.

The Mechanism of Failure:

Hydrolysis Substrate 3,6-Dichloropyridazine Intermediate 3-Chloro-6-hydroxypyridazine (Transient) Substrate->Intermediate SNAr (Fast) Water H2O / OH- Water->Intermediate Product 6-Chloropyridazin-3(2H)-one (Dead End) Intermediate->Product Tautomerization

Figure 2: The Hydrolysis Trap. Water acts as a competitive nucleophile. The resulting enol tautomerizes to the stable ketone form (pyridazinone).

The Fix:

  • Strict Anhydrous Conditions: Use anhydrous solvents (DMF, DMAc, or Dioxane) stored over molecular sieves.

  • Base Selection:

    • Avoid: NaOH, KOH, aqueous

      
      .
      
    • Use: Anhydrous

      
       (dried in an oven), 
      
      
      
      , or organic bases like DIPEA (
      
      
      ).
  • The "Acid Scavenger" Trick: If hydrolysis persists, run the reaction without base using 2 equivalents of the amine (one acts as nucleophile, one as HCl scavenger), or use a non-nucleophilic scavenger like 2,6-lutidine.

Ticket #003: "The reaction works for morpholine but fails for aniline."

Diagnosis: Anilines are weaker nucleophiles than aliphatic amines (like morpholine). The electron-deficient pyridazine ring is activated, but often not enough to react with anilines under standard thermal


 conditions without excessive heat (which leads to decomposition/tar).

The Fix: Switch to Buchwald-Hartwig Amination .

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Xantphos or BINAP .

    • Why? Bidentate ligands like Xantphos prevent the formation of stable (inactive) Pd-pyridazine complexes (catalyst poisoning) which is common with monodentate ligands in N-heterocycle chemistry.

  • Base:

    
     (mild, good solubility in dioxane).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Part 3: Validated Experimental Protocols
Protocol A: Standard

(For Aliphatic Amines)

Best for: Morpholine, Piperazine, Primary Alkyl Amines.

  • Setup: Flame-dry a round-bottom flask equipped with a stir bar.

  • Reagents:

    • 3,6-Dichloropyridazine (1.0 equiv, e.g., 149 mg, 1 mmol).

    • Amine (1.05 equiv).

    • DIPEA (1.2 equiv).

    • Solvent: n-Butanol (3 mL/mmol) - Note: n-BuOH allows higher temp than EtOH if needed, but EtOH is easier to remove.

  • Procedure:

    • Dissolve pyridazine in n-BuOH.

    • Add DIPEA.

    • Add Amine dropwise at RT.

    • Monitor: Check LCMS after 1 hour at RT. If no reaction, heat to 80°C.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water (

    
    ) to remove DIPEA salts. Dry over 
    
    
    
    .
Protocol B: Pd-Catalyzed Amination (For Anilines/Weak Nucleophiles)

Best for: Anilines, Amides, or the Second Chloride displacement.

  • Setup: Glovebox or strict Schlenk line (Argon/Nitrogen).

  • Reagents:

    • Substrate (1.0 equiv).[1]

    • Aniline (1.2 equiv).

    • Catalyst:

      
       (2 mol%).
      
    • Ligand: Xantphos (4 mol%).

    • Base:

      
       (2.0 equiv, anhydrous).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Pre-mix Pd source and Ligand in a small amount of dioxane for 5 mins (activates catalyst).

    • Add Substrate, Aniline, and Base to the reaction vial.

    • Add catalyst mixture.[1][2]

    • Heat to 100°C for 4–12 hours.

  • Workup: Filter through a Celite pad (to remove Pd/Base). Concentrate. Purify via column chromatography.[2]

Part 4: Data & Chemical Compatibility

Table 1: Solvent & Base Effects on Selectivity

SolventBaseTempOutcomeRisk Factor
Ethanol

RefluxGood Mono-selectivitySlow reaction for bulky amines
DMF

100°CFast ReactionHigh Hydrolysis Risk (if wet)
THF NaH0°CVery FastBis-amination / Polymerization
Water None100°C100% Pyridazinone Do not use (unless desired)
Dioxane

100°CExcellent (Pd-conditions)Requires Catalyst
References
  • Mechanism of Pyridazinone Formation

    • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.[3] (Discusses hydrolysis of 3-chloro-6-substituted pyridazine in acidic/basic media).

  • Buchwald-Hartwig Optimization for N-Heterocycles

    • Palladium-Catalyzed C-N Coupling: An Updated User's Guide. (Specifics on ligand choice like Xantphos/BrettPhos for heteroaryl chlorides).
    • [1]

  • Regioselectivity in SNAr

    • Regioselective Control of the SNAr Amination of Dichloropyrimidines/Pyridazines.
  • General Pyridazine Chemistry

    • Synthesis and chemistry of pyridazin-3(2H)-ones.

Sources

Reference Data & Comparative Studies

Validation

Validating the kinase inhibitory activity of 6-(2,2-Difluoroethoxy)pyridazin-3-amine

This guide provides a rigorous technical framework for validating the kinase inhibitory activity of 6-(2,2-Difluoroethoxy)pyridazin-3-amine (CAS: 1599162-18-1). Given its structure—a pyridazine ring substituted with an a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the kinase inhibitory activity of 6-(2,2-Difluoroethoxy)pyridazin-3-amine (CAS: 1599162-18-1).

Given its structure—a pyridazine ring substituted with an amine and a fluorinated ethoxy group—this molecule functions primarily as a hinge-binding fragment or a privileged scaffold in Fragment-Based Drug Discovery (FBDD). It is designed to mimic the adenine ring of ATP, with the difluoroethoxy moiety providing enhanced metabolic stability and lipophilic interactions compared to a standard methoxy group.

Executive Summary & Compound Profile

6-(2,2-Difluoroethoxy)pyridazin-3-amine is a specialized kinase inhibitor scaffold. Unlike complex "fully decorated" inhibitors (e.g., Imatinib), this molecule represents a minimal pharmacophore targeting the ATP-binding pocket. Its validation requires high-sensitivity assays capable of detecting weak-to-moderate affinity interactions typical of fragments (


 in the 

M range).
  • Primary Role: ATP-Competitive Hinge Binder.

  • Key Structural Features:

    • Aminopyridazine Core: Forms a bidentate hydrogen bond network with the kinase hinge region (donor-acceptor motif).

    • 2,2-Difluoroethoxy Tail: Acts as a bioisostere for an ethoxy group, reducing oxidative metabolism (blocking CYP450 dealkylation) and targeting the hydrophobic "gatekeeper" or solvent-front regions.

  • Target Class: Serine/Threonine kinases (e.g., DAPK1 , ALK5 ) and Tyrosine kinases (e.g., c-Met ).

Mechanism of Action & Comparative Analysis

To validate this compound, one must compare it against its non-fluorinated analogs and established pan-kinase fragments.

Mechanistic Hypothesis

The aminopyridazine motif binds to the kinase hinge region. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue, while the pyridazine nitrogen (N2) acts as an acceptor from the backbone amide.

Comparative Performance Matrix
Feature6-(2,2-Difluoroethoxy)pyridazin-3-amine 3-Aminopyridazine (Control) Staurosporine (Reference)
Binding Mode ATP-Competitive (Hinge + Hydrophobic Pocket)ATP-Competitive (Hinge Only)ATP-Competitive (Pan-Kinase)
Potency (Est.) Low

M (

M)
High

M / mM (

M)
nM (

M)
Metabolic Stability High (Blocked

-oxidation)
Low (Rapid clearance)Moderate
Selectivity Tunable (Fragment)Poor (Promiscuous)Very Poor (Pan-inhibitor)
Solubility Moderate (DMSO required)High (Water soluble)Moderate

Expert Insight: The addition of the difluoroethoxy group is critical. While 3-aminopyridazine is a weak, non-specific binder, the fluorinated tail locks the fragment into a specific orientation by engaging the hydrophobic shelf adjacent to the hinge, significantly improving residence time and potency.

Experimental Validation Protocols

Validation must proceed from biophysical confirmation of binding to functional biochemical inhibition.

Phase 1: Biophysical Binding (Target Engagement)

Objective: Confirm direct binding to the ATP pocket independent of enzymatic turnover.

Method: Differential Scanning Fluorimetry (DSF / Thermal Shift)

  • Preparation: Dilute recombinant kinase domain (e.g., DAPK1 or c-Met, 2

    
    M) in assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).
    
  • Compound Dosing: Add 6-(2,2-Difluoroethoxy)pyridazin-3-amine at high concentration (100

    
    M) due to expected fragment-level affinity. Include DMSO control and Staurosporine (positive control).
    
  • Dye: Add SYPRO Orange (5x final concentration).

  • Readout: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate

    
    . A shift of 
    
    
    
    C indicates significant binding.
Phase 2: Biochemical Inhibition Assay

Objective: Quantify inhibitory potency (


).

Method: ADP-Glo™ Kinase Assay (Promega) This assay is preferred over radiometric methods for fragments because it is less sensitive to interference from high compound concentrations.

Protocol Steps:

  • Reagent Prep: Prepare 2.5x Kinase/Substrate mix (e.g., ALK5 kinase + Smad3 peptide).

  • Compound Titration: Prepare a 10-point serial dilution of the compound in DMSO (Start at 1 mM, 1:3 dilution).

  • Reaction:

    • Add 2

      
      L compound to 384-well plate.
      
    • Add 4

      
      L Kinase/Substrate mix. Incubate 10 min at RT (to allow hinge binding).
      
    • Add 4

      
      L Ultra-Pure ATP (
      
      
      
      concentration).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
      
  • Data: Measure Luminescence. Fit curves using a 4-parameter logistic model.

Phase 3: Structural Validation (In Silico/X-Ray)

Objective: Confirm the binding mode hypothesis.

Workflow Diagram (DOT):

ValidationWorkflow cluster_Biophysical Phase 1: Biophysical cluster_Biochemical Phase 2: Biochemical Start Compound Stock (100 mM DMSO) QC QC: LC-MS Purity (>95% Required) Start->QC TSA Thermal Shift Assay (Tm Shift) QC->TSA Screen Single Point Screen (@ 100 µM) TSA->Screen Confirmed Binder SPR SPR Analysis (Kd Determination) Decision Hit? (>50% Inh) Screen->Decision IC50 Dose Response (ADP-Glo) Structure X-Ray Co-Crystal (Soaking) IC50->Structure Valid Lead Decision->SPR Weak Hit Decision->IC50 Yes

Figure 1: Step-by-step validation workflow for fragment-based kinase inhibitors.

Data Interpretation & Troubleshooting

When analyzing data for 6-(2,2-Difluoroethoxy)pyridazin-3-amine , expect the following profiles:

  • Low Potency is Normal: As a fragment, an

    
     of 5–50 
    
    
    
    M is a successful result. Do not discard if it fails to hit nM potency.
  • Hill Slope: Ensure the Hill slope is near -1.0. A steep slope (>2.0) at high concentrations suggests aggregation or non-specific denaturation (a common false positive for fragments).

  • Thermal Shift: A shift of

    
    C suggests the compound is too small to stabilize the entire domain or binds loosely. Confirm with SPR.
    

Signaling Pathway Context (Example: ALK5/TGF-


): 
If validating against ALK5 (a common target for aminopyridazines), the compound should inhibit the phosphorylation of Smad2/3.

SignalingPathway TGFB TGF-β Ligand Receptor TGF-β Receptor II (TGFBR2) TGFB->Receptor Binds ALK5 ALK5 (TGFBR1) Target Kinase Receptor->ALK5 Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Inhibitor 6-(2,2-Difluoroethoxy) pyridazin-3-amine Inhibitor->ALK5 Inhibits (ATP Competition) P_Smad23 p-Smad2/3 (Active) Smad23->P_Smad23 Nucleus Nuclear Translocation (Fibrosis/EMT) P_Smad23->Nucleus

Figure 2: Mechanism of ALK5 inhibition by pyridazine fragments in the TGF-


 signaling pathway.
References
  • Velentza, A. V., et al. (2003). "An Aminopyridazine-Based Inhibitor of a Pro-apoptotic Protein Kinase Attenuates Hypoxia-Ischemia Induced Acute Brain Injury." Bioorganic & Medicinal Chemistry Letters. Link

  • Bartholomeusz, G., et al. (2012). "Optimization of 3-Aminopyridazine Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry. (Validates the aminopyridazine hinge-binding motif).
  • BLDpharm. (2024). "Product Datasheet: 6-(2,2-Difluoroethoxy)pyridazin-3-amine (CAS 1599162-18-1)." Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry. (Context for pyridazine/pyridine scaffold evolution in kinase inhibition).
Comparative

Comparative analysis of 6-(2,2-Difluoroethoxy)pyridazin-3-amine with other ALK5 inhibitors

The following guide provides a comparative technical analysis of 6-(2,2-Difluoroethoxy)pyridazin-3-amine —specifically as a core scaffold for next-generation, lung-retentive ALK5 inhibitors—against established clinical a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 6-(2,2-Difluoroethoxy)pyridazin-3-amine —specifically as a core scaffold for next-generation, lung-retentive ALK5 inhibitors—against established clinical and preclinical standards like Galunisertib and Vactosertib.

Executive Summary & Compound Profile

6-(2,2-Difluoroethoxy)pyridazin-3-amine represents a critical pharmacophore in the development of "Scaffold-Hopping" ALK5 inhibitors. Unlike first-generation inhibitors (e.g., Galunisertib) designed for systemic oral delivery, derivatives of this pyridazine scaffold are engineered for inhaled delivery , aiming to treat Idiopathic Pulmonary Fibrosis (IPF) by maximizing lung retention while minimizing systemic toxicity (cardiac/hepatic issues common in this class).

The "Pyridazine Advantage"
  • Core Structure: The pyridazine ring offers a distinct hydrogen-bonding vector to the ALK5 hinge region (His283) compared to the quinoline or imidazole cores of older drugs.

  • The 2,2-Difluoroethoxy Moiety: This group enhances lipophilicity and metabolic stability, crucial for penetrating lung tissue and resisting rapid clearance in the airway.

  • Therapeutic Positioning: While Galunisertib is an oral oncology drug, this scaffold targets localized fibrosis (IPF/Asthma).

Comparative Technical Analysis

The following table contrasts the Pyridazine-based series (represented by optimized leads derived from the title scaffold) against the industry standards.

Table 1: Physicochemical & Potency Profile[1]
FeaturePyridazine Scaffold Series (e.g., Chiesi Leads)Galunisertib (LY2157299)Vactosertib (EW-7197)SB431542
Primary Indication Pulmonary Fibrosis (Inhaled)Hepatocellular Carcinoma (Oral)Solid Tumors / Fibrosis (Oral)Research Tool (In Vitro)
ALK5 Enzymatic IC₅₀ < 10 nM (High Potency)56 nM13 nM94 nM
Cellular Potency (pSMAD2) < 50 nM ~500 nM~20 nM~1000 nM
Selectivity (vs p38 MAPK) High (>100x)ModerateHighModerate
Route of Administration Inhalation (Dry Powder/Nebulized)OralOralN/A (Toxic)
Systemic Exposure Low (Designed for Lung Retention)High (Systemic Distribution)HighN/A
Key Liability Lung Irritation (Potential)Cardiac Valve ToxicityGastrointestinalNon-specific at high doses
Table 2: Mechanism of Action & Binding Kinetics
MechanismDescriptionComparative Insight
Binding Mode ATP-Competitive Type IAll listed inhibitors compete for the ATP pocket of the ALK5 kinase domain.
Hinge Interaction Pyridazine N2 accepts H-bond from His283 backbone.[1]Quinoline N (Galunisertib) interacts similarly but with different geometry.
Gatekeeper Ser280The difluoroethoxy group occupies the hydrophobic pocket near Ser280, improving selectivity over kinases with larger gatekeepers.

Signaling Pathway Visualization

To understand the intervention point, the following diagram maps the TGF-β signaling cascade. All compared inhibitors block the TGFβR1 (ALK5) node, preventing SMAD phosphorylation.

TGF_Pathway TGF_Ligand TGF-β Ligand TGFBR2 TGFβR2 (Type II Receptor) TGF_Ligand->TGFBR2 Binds TGFBR1 TGFβR1 (ALK5) (Type I Receptor) TGFBR2->TGFBR1 Phosphorylates SMAD2_3 SMAD2/3 (R-SMADs) TGFBR1->SMAD2_3 Phosphorylates Inhibitors Inhibitors: Pyridazine Series Galunisertib Vactosertib Inhibitors->TGFBR1 BLOCKS (ATP Site) pSMAD p-SMAD2/3 SMAD2_3->pSMAD Complex Smad Complex (pSMAD2/3 + SMAD4) pSMAD->Complex + SMAD4 SMAD4 SMAD4 (Co-SMAD) Nucleus Nucleus (Transcription) Complex->Nucleus Translocates Fibrosis Fibrosis / EMT (Collagen, FN1) Nucleus->Fibrosis Gene Expression

Caption: The Canonical TGF-β/SMAD Signaling Pathway.[2] ALK5 inhibitors (black hexagon) competitively inhibit the phosphorylation of SMAD2/3, halting the fibrotic gene program.

Experimental Protocols for Validation

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Objective: Determine the IC₅₀ of the compound against recombinant ALK5 kinase. Why this method? It measures ADP generation directly, is highly sensitive, and less prone to fluorescent interference than FRET assays.

  • Reagent Prep:

    • Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT.

    • Enzyme: Recombinant Human TGFβR1 (ALK5) (0.5–2 ng/well).

    • Substrate: TGFβR1 Peptide (KKKVLTQMGSPSIRC-S(pS)VS).[3]

  • Reaction Setup (384-well plate):

    • Add 2 µL Inhibitor (Serial dilution in DMSO). Control: DMSO only.

    • Add 2 µL ALK5 Enzyme. Incubate 10 min at RT (allows inhibitor binding).

    • Add 1 µL ATP/Substrate Mix (Final ATP: 10µM - Note: Keep ATP low to detect competitive inhibitors).

  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP → ATP → Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: Cellular p-SMAD2/3 Inhibition (Functional Potency)

Objective: Verify the compound penetrates the cell membrane and inhibits the pathway in a relevant biological context.

  • Cell Culture: Seed A549 (Lung) or HepaRG (Liver) cells at 50,000 cells/well in 24-well plates. Starve in serum-free media overnight.

  • Treatment:

    • Pre-treat with Inhibitor (e.g., Pyridazine deriv. vs Galunisertib) for 1 hour .

    • Stimulate with TGF-β1 (5 ng/mL) for 1 hour .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Critical!).

  • Analysis (Western Blot):

    • Primary Antibodies: Anti-pSMAD2 (Ser465/467) and Total SMAD2.

    • Normalization: Calculate the Ratio of pSMAD/Total SMAD.

    • Validation Check: The TGF-β1 only well must show >10x pSMAD signal vs. Unstimulated control.

Screening Workflow Visualization

This diagram outlines the logical flow for validating the Pyridazine scaffold, emphasizing the Lung Retention filter which is unique to this class.

Workflow Stage1 1. Primary Screen (Biochemical) Decision1 IC50 < 50nM? Stage1->Decision1 Stage2 2. Cellular Assay (A549 pSMAD2) Decision2 pSMAD IC50 < 100nM? Stage2->Decision2 Stage3 3. Selectivity Profiling (Kinome Scan) Decision3 Clean p38 Profile? Stage3->Decision3 Stage4 4. DMPK / Lung Retention (Microsomes + Lung Homogenate) Output Inhaled ALK5 Candidate Stage4->Output Candidate Selection Decision1->Stage1 No (Redesign) Decision1->Stage2 Yes Decision2->Stage3 Yes Decision3->Stage4 Yes

Caption: Validation Workflow. Note the progression from enzymatic potency to the critical "Lung Retention" DMPK filter required for this specific scaffold class.

References

  • Chiesi Farmaceutici S.p.A. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.

  • Herbertz, S., et al. (2015). Clinical development of Galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy.[4][5][6][7]

  • Yoon, J.H., et al. (2019). Vactosertib (TEW-7197), an Oral TGF-β Receptor I Inhibitor, in Combination with Pomalidomide in Relapsed/Refractory Multiple Myeloma. Clinical Cancer Research.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Inman, G.J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology.

Sources

Validation

In Vitro vs. In Vivo Efficacy of Pyridazine-Based Drug Candidates

[1][2][3] Executive Summary The pyridazine scaffold (1,2-diazine) has emerged as a "privileged structure" in modern medicinal chemistry due to its unique physicochemical profile. Its ability to serve as a hydrogen bond a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The pyridazine scaffold (1,2-diazine) has emerged as a "privileged structure" in modern medicinal chemistry due to its unique physicochemical profile. Its ability to serve as a hydrogen bond acceptor, modulate lipophilicity (logP), and improve metabolic stability makes it a critical core in oncology and CNS drug discovery. However, a significant attrition rate exists when translating picomolar in vitro potency to in vivo efficacy.

This guide provides a technical comparison of pyridazine-based candidates, analyzing the causality between molecular mechanism and systemic performance. We focus on recent high-impact candidates targeting JNK1 pathways and PDE4 inhibition, contrasting their cellular IC50 values with xenograft tumor reduction rates.

Mechanistic Grounding: The Pyridazine Advantage

The pyridazine ring offers distinct advantages over other nitrogen heterocycles like pyridine or pyrimidine:

  • Dipole Moment & Solubility: The adjacent nitrogen atoms create a high dipole moment (~3.9 D), enhancing aqueous solubility without compromising membrane permeability.

  • Metabolic Stability: The scaffold is generally more resistant to oxidative metabolism compared to phenyl rings, prolonging half-life (t1/2) in vivo.

  • Binding Geometry: It frequently acts as a bioisostere for amide or carboxylate groups, engaging in critical

    
    -
    
    
    
    stacking or hydrogen bonding within kinase hinge regions.

Comparative Analysis: In Vitro Potency vs. In Vivo Efficacy

Case Study A: 3,6-Disubstituted Pyridazines Targeting JNK1

Candidate: Compound 9e (Source: ACS Omega, 2024) Target: c-Jun N-terminal Kinase 1 (JNK1)

  • In Vitro Performance: In the NCI-60 human tumor cell line screen, Compound 9e demonstrated broad-spectrum antiproliferative activity. Specifically, against A498 (Renal Cancer) and HOP-92 (Non-Small Cell Lung Cancer), it achieved near-total growth inhibition.[1][2][3]

    • Mechanism: Competitive inhibition of the ATP-binding site on JNK1, preventing phosphorylation of c-Jun and downstream apoptotic signaling.

  • In Vivo Translation: The efficacy was tested in an Ehrlich Ascites Carcinoma (EAC) solid tumor mouse model.[1]

    • Dosing: 30 mg/kg (intraperitoneal).

    • Outcome: Significant reduction in mean tumor volume compared to the control. However, unlike the linear dose-response seen in vitro, in vivo efficacy plateaued, suggesting solubility-limited absorption or protein binding saturation.

Case Study B: Pyridazinone Derivatives for Osteosarcoma

Candidate: 4aa/4ba Series (Source: MDPI, 2021) Target: Phosphodiesterase 4 (PDE4)[4]

  • In Vitro Performance: Tested against Saos-2 and MNNG osteosarcoma lines.

    • Readout: Increased intracellular cAMP levels (functional assay) and reduced cell migration (scratch test).

    • IC50: Low micromolar range (

      
      ).
      
  • In Vivo Translation: Evaluated in a murine orthotopic osteosarcoma model.

    • Outcome: The compounds successfully limited tumor growth.[4][5][2]

    • Key Insight: While in vitro cytotoxicity was moderate, the in vivo effect was amplified by the anti-angiogenic properties of PDE4 inhibition, a systemic effect not capturing in standard cell culture.

Data Summary Table
FeatureCompound 9e (JNK1 Inhibitor)Pyridazinone 4aa (PDE4 Inhibitor)
Scaffold Core 3,6-Disubstituted PyridazinePyridazin-3(2H)-one
Primary Target JNK1 KinasePDE4 Enzyme
In Vitro Potency 97.9% Inhibition (A498 cells)IC50 ~2.5 µM (Saos-2 cells)
In Vivo Model Ehrlich Ascites Carcinoma (Mouse)Orthotopic Osteosarcoma (Mouse)
Dose Regimen 30 mg/kg (i.p.)10-50 mg/kg (systemic)
Efficacy Endpoint Tumor Volume Reduction & NecrosisTumor Growth Inhibition & Metastasis Block
Translation Gap High potency in vitro

Moderate in vivo bioavailability limits.
Moderate potency in vitro

High in vivo efficacy due to microenvironment modulation.

Mandatory Visualization: Signaling & Workflow

Diagram 1: JNK1 Signaling Pathway & Pyridazine Intervention

This diagram illustrates the specific intervention point of Pyridazine-based inhibitors (Compound 9e) within the MAPK signaling cascade.

JNK1_Pathway fill_receptor fill_receptor fill_kinase fill_kinase fill_drug fill_drug fill_effect fill_effect Extracellular_Stimuli Stress / Cytokines (TNF-α) MAP3K MAP3K (ASK1/MEKK1) Extracellular_Stimuli->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK1 JNK1 (Target) MKK4_7->JNK1 Phosphorylation cJun c-Jun Phosphorylation JNK1->cJun Activation Drug Pyridazine Inhibitor (Compound 9e) Drug->JNK1 Competitive Inhibition (ATP Pocket) AP1 AP-1 Transcription Factor cJun->AP1 Apoptosis Apoptosis / Tumor Growth AP1->Apoptosis Gene Expression

Caption: Mechanism of Action for Compound 9e blocking JNK1-mediated tumor progression.

Diagram 2: Experimental Workflow (In Vitro to In Vivo)

This flowchart details the validation process used to generate the comparative data.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Synthesis Scaffold Synthesis (Pyridazine Core) MTT MTT/SRB Assay (NCI-60 Panel) Synthesis->MTT Hit_Select Hit Selection (IC50 < 1 µM) MTT->Hit_Select Filter Animal_Model Xenograft Model (EAC/Osteosarcoma) Hit_Select->Animal_Model Scale-up Dosing Dosing Regimen (30 mg/kg i.p.) Animal_Model->Dosing Analysis Efficacy Analysis (Tumor Vol + Histology) Dosing->Analysis

Caption: Critical path from chemical synthesis to in vivo efficacy validation.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 of pyridazine derivatives against cancer cell lines.

  • Seeding: Plate cells (e.g., MDA-MB-231 or A498) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Dissolve Pyridazine candidate in DMSO (stock). Prepare serial dilutions in culture medium. Add to wells (final DMSO < 0.1%).

  • Incubation: Incubate for 48–72 hours.

  • Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: In Vivo Tumor Xenograft (EAC Model)

Purpose: To validate systemic efficacy and tolerability.

  • Induction: Inoculate Swiss albino mice intraperitoneally with

    
     Ehrlich Ascites Carcinoma (EAC) cells.
    
  • Grouping: After 24 hours, randomize mice into groups (n=6):

    • Negative Control (Vehicle only).

    • Positive Control (Standard chemotherapy, e.g., 5-FU).

    • Test Group (Pyridazine Candidate, e.g., 30 mg/kg).[1]

  • Treatment: Administer candidate daily (i.p. or oral gavage) for 9–14 days.

  • Monitoring: Measure body weight and survival daily.

  • Termination & Analysis: Sacrifice mice on Day 15.

    • Tumor Volume: Collect ascitic fluid or dissect solid tumor; measure volume/weight.

    • Gene Expression: Extract RNA from tumor tissue to quantify target (e.g., JNK1) downregulation via RT-PCR.

References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Source: ACS Omega (2024). URL:[Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Source: MDPI (Cancers, 2021). URL:[Link]

  • Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. Source: Future Medicinal Chemistry (2022).[5] URL:[Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Source: Bioorganic & Medicinal Chemistry (2024).[1][6] URL:[Link]

Sources

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